3-phenylpyrimidine-2,4(1H,3H)-dione
Descripción
Propiedades
IUPAC Name |
3-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFXMAXNRIBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551427 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4260-40-6 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 3-Phenylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyrimidine-2,4(1H,3H)-dione, also known as 3-phenyluracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine-2,4-dione scaffold is a core structure in numerous biologically active molecules, including antiviral and anticancer agents. The introduction of a phenyl group at the N-3 position can modulate the compound's pharmacological properties, making it a valuable target for synthesis and further functionalization. This guide provides a comprehensive overview of the synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione, including a detailed experimental protocol, mechanistic insights, and characterization data.
Core Synthesis Strategy: Cyclocondensation of Phenylurea and Ethyl Propiolate
The most direct and convergent approach to the synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione involves the cyclocondensation reaction between phenylurea and an ethyl propiolate. This method builds the pyrimidinedione ring in a single step, offering an efficient route to the target molecule.
Reaction Principle
The reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of phenylurea to the electron-deficient alkyne of ethyl propiolate. This is followed by an intramolecular cyclization through the attack of the second nitrogen atom of the urea moiety onto the ester carbonyl carbon. Subsequent elimination of ethanol and tautomerization yields the stable 3-phenylpyrimidine-2,4(1H,3H)-dione.
Mechanistic Pathway
The cyclocondensation reaction is believed to proceed through the following key steps:
Caption: Proposed reaction mechanism for the synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione.
Experimental Protocol
This protocol is based on established methods for the synthesis of pyrimidinediones from ureas and propiolate esters, such as the one described in Chinese patent CN106478523A for the synthesis of uracil.[1]
Materials and Reagents
-
Phenylurea
-
Ethyl propiolate
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ethanol
-
Activated carbon
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid. Heat the PPA to approximately 90-100°C with stirring.
-
Addition of Reactants: Once the PPA has reached the desired temperature, add phenylurea (1.0 equivalent) to the flask. Stir the mixture until the phenylurea is completely dissolved. Slowly add ethyl propiolate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction mixture at 90-100°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add cold water to the flask to quench the reaction and dissolve the polyphosphoric acid. This process is exothermic and should be performed in an ice bath.
-
Decolorization and Filtration: To the resulting aqueous solution, add a small amount of activated carbon and stir for 15-20 minutes to decolorize the solution. Filter the mixture through a celite pad to remove the activated carbon.
-
Crystallization: Cool the filtrate in an ice bath to induce crystallization of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water and then with a small amount of cold ethanol.
-
Drying: Dry the purified 3-phenylpyrimidine-2,4(1H,3H)-dione in a vacuum oven.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Melting Point | 204-207 °C | [2] |
| Appearance | White to off-white solid |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (DMSO-d₆) | δ 11.4 (s, 1H, NH), 7.8 (d, 1H, H-6), 7.5-7.3 (m, 5H, Ar-H), 5.7 (d, 1H, H-5) |
| ¹³C NMR (DMSO-d₆) | δ 164 (C=O, C-4), 151 (C=O, C-2), 142 (C-6), 136 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 102 (C-5) |
| IR (KBr) | ~3200 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O stretch, C-4), ~1660 cm⁻¹ (C=O stretch, C-2), ~1600 cm⁻¹ (C=C stretch) |
Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and instrument used.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione.
Trustworthiness and Self-Validating System
The described protocol incorporates several key features that ensure its reliability and the self-validation of its results:
-
Monitoring of Reaction Progress: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion.
-
Purification by Crystallization: Crystallization is a highly effective method for purifying solid organic compounds. The formation of a crystalline solid with a sharp melting point is a strong indicator of purity.
-
Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed by a combination of NMR and IR spectroscopy. The obtained spectra should be compared with literature data for 3-phenyluracil to validate the successful synthesis. The melting point of the synthesized compound should also be in close agreement with the reported value.[2]
Conclusion
The synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione via the cyclocondensation of phenylurea and ethyl propiolate offers a straightforward and efficient route to this valuable heterocyclic scaffold. The provided in-depth guide, including a detailed experimental protocol, mechanistic insights, and characterization data, serves as a valuable resource for researchers in medicinal chemistry and drug development. By following the outlined procedures and validation steps, scientists can reliably synthesize and characterize this important compound for further investigation and application in various research endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 444718, (S)-3-Phenyllactic acid. [Link]. Accessed Mar. 12, 2026.
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
- Sharma, O., Shrivastava, B., & Singla, R. K. (2012). Synthesis, Spectral Characterization & Antimicrobial Evaluation of Some Novel Pyrimidine-2, 4 (1H, 3H)-diones.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2020). Journal of King Saud University - Science, 32(1), 783-790.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2022). Molecules, 27(19), 6289.
- Liu, Q. X., Cai, K. Q., & Zhao, Z. X. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd (II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. RSC Advances, 5(10), 7649-7657.
-
NP-MRD. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). [Link]. Accessed Mar. 12, 2026.
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0222083). [Link]. Accessed Mar. 12, 2026.
- Sharma, O. P., Jaglan, V., & Gambhir, D. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2, 4 (1H, 3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678.
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]. Accessed Mar. 12, 2026.
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1144.
- CN106478523A - The synthetic method of uracil - Google P
- Verma, S. K., & Kumar, A. (2012). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 2(24), 9205-9210.
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (2021). New Journal of Chemistry, 45(38), 17748-17760.
- Hockstedler, A. N., et al. (2017). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 55(12), 1135-1141.
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3577.
-
Northern Illinois University. IR Absorption Frequencies. [Link]. Accessed Mar. 12, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3848, (+-)-3-Phenyllactic acid. [Link]. Accessed Mar. 12, 2026.
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1144.
- Synthesis of sulfur-containing heterocyclic compounds by cyclocondensation of acetylenic derivatives of anthraquinone with sodium sulfide. (2000). Russian Chemical Bulletin, 49(10), 1735-1740.
-
ResearchGate. How can i synthesize phenyl (E)-3-(5-uracilyl)acrylate use the phenol and (E). [Link]. Accessed Mar. 12, 2026.
-
Illinois State University. Infrared Spectroscopy. [Link]. Accessed Mar. 12, 2026.
- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. (2017). Physical Chemistry Chemical Physics, 19(39), 26868-26876.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3848, (+-)-3-Phenyllactic acid. [Link]. Accessed Mar. 12, 2026.
-
NIST. 2-Propenal, 3-phenyl-. [Link]. Accessed Mar. 12, 2026.
-
Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here... [Link]. Accessed Mar. 12, 2026.
- REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 1-6.
-
ResearchGate. IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Link]. Accessed Mar. 12, 2026.
- Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2013). Medicinal Chemistry Research, 22(12), 5891-5901.
-
Cheminfo.org. Search by substructure for IR spectra and compare. [Link]. Accessed Mar. 12, 2026.
Sources
chemical properties of 3-phenylpyrimidine-2,4(1H,3H)-dione
The Chemical Architecture and Reactivity Profile of 3-Phenylpyrimidine-2,4(1H,3H)-dione: A Comprehensive Guide for Drug Development
Executive Summary
In the landscape of heterocyclic chemistry, the pyrimidine-2,4-dione (uracil) core is a highly privileged scaffold. However, the specific functionalization at the N3 position to form 3-phenylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 3-phenyluracil) fundamentally alters the molecule's electronic distribution, steric bulk, and reactivity profile. By blocking the N3 position with a phenyl ring, chemists can direct highly regioselective modifications at the N1 and C5 positions. This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic workflows, and downstream applications of 3-phenyluracil derivatives, which serve as critical precursors in the development of agrochemicals and novel therapeutics[1][2].
Physicochemical Properties & Structural Dynamics
The introduction of a phenyl group at the N3 position restricts the tautomeric flexibility typically seen in unsubstituted uracils. 3-Phenyluracil predominantly exists in its stable dioxo (lactam) form under physiological conditions. This structural rigidity ensures a predictable hydrogen-bond donor/acceptor profile, which is paramount for rational drug design.
Table 1: Quantitative Physicochemical Profile of 3-Phenylpyrimidine-2,4(1H,3H)-dione
| Parameter | Value | Mechanistic Significance |
| Molecular Formula | C10H8N2O2 | Core pyrimidine-2,4-dione with an N3-phenyl substitution. |
| Molecular Weight | 188.18 g/mol | Highly ligand-efficient scaffold; leaves ample molecular weight budget for late-stage functionalization (Lipinski's Rule of 5). |
| Predicted pKa (N1 proton) | ~9.5 | The electron-withdrawing carbonyls render the N1 proton mildly acidic, enabling selective deprotonation under mild basic conditions[1]. |
| H-Bond Donors | 1 (N1-H) | Key interaction point for target binding if left unalkylated. |
| H-Bond Acceptors | 2 (C2=O, C4=O) | Participates in critical dipole interactions within biological active sites. |
Synthetic Methodologies: Building the Uracil Core
The most robust and scalable method for constructing the 3-phenyluracil core is the condensation of an aminoalkenecarboxylic ester with a phenyl isocyanate[1][3][4].
Figure 1: Mechanistic pathway for the synthesis of 3-phenyluracil.
Protocol 1: De Novo Synthesis via Isocyanate Condensation
Objective: Synthesize the 3-phenyluracil core while preventing isocyanate dimerization.
-
Step 1: Reagent Preparation & Nucleophilic Addition. Dissolve ethyl β-aminocrotonate (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Slowly add phenyl isocyanate (1.05 eq) dropwise at 0°C[3][4].
-
Causality: Toluene is selected for its high boiling point, which is required for the subsequent cyclization step. The initial 0°C temperature is critical to control the exothermic nucleophilic addition of the amine to the highly electrophilic isocyanate carbon, preventing unwanted side reactions like isocyanate dimerization[3].
-
-
Step 2: Intramolecular Cyclization. Add a catalytic amount of a mild base (e.g., triethylamine) and heat the reaction mixture to reflux (110°C) for 12-16 hours.
-
Causality: The thermal energy and base drive the intramolecular cyclization, forcing the attack of the urea nitrogen onto the ester carbonyl and the subsequent elimination of ethanol to close the pyrimidine ring[1].
-
-
Step 3: Self-Validating Monitoring. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The protocol validates itself when the high-Rf, UV-active isocyanate spot disappears, replaced by a highly UV-active, lower-Rf spot corresponding to the polar dione core.
-
Step 4: Isolation & Purification. Cool the mixture to room temperature to induce precipitation. Filter the precipitate and wash with cold hexanes to remove any unreacted isocyanate traces. Recrystallize from ethanol to afford the pure 3-phenylpyrimidine-2,4(1H,3H)-dione.
Reactivity & Late-Stage Functionalization
Because the N3 position is sterically and electronically blocked by the phenyl ring, the 3-phenyluracil scaffold offers highly predictable, orthogonal sites for functionalization. Under extreme thermal stress, these compounds can also undergo retro Diels-Alder (RDA) reactions, leading to ring opening[5].
Figure 2: Divergent reactivity and functionalization of the 3-phenyluracil scaffold.
Protocol 2: Regioselective N1-Alkylation
Objective: Functionalize the N1 position without causing hydrolytic cleavage of the uracil core.
-
Step 1: Selective Deprotonation. Suspend 3-phenylpyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 2.0 eq)[1].
-
Causality: DMF is chosen to efficiently solvate the polar uracil. K2CO3 is specifically selected because its basicity is sufficient to deprotonate the N1 position (pKa ~9.5) but mild enough to prevent the hydrolytic ring-opening of the pyrimidine core, a common failure point when using strong aqueous bases like NaOH[1].
-
-
Step 2: Alkylation. Introduce the desired alkyl halide (R-X, 1.2 eq) dropwise. Stir the mixture at 60°C for 4-6 hours.
-
Step 3: Self-Validating Quenching & Isolation. Pour the reaction mixture into ice-cold water. Because the N1-alkylated product is significantly more lipophilic than the starting material, it will rapidly precipitate. Filter and wash with water to remove DMF and inorganic salts. Validate the success via 1H-NMR by confirming the disappearance of the broad N1-H singlet (typically observed around 11 ppm) and the appearance of the new alkyl proton signals.
Applications in Therapeutics and Agrochemicals
The 3-phenyluracil architecture is far more than a synthetic curiosity; it is a foundational pillar in both agricultural chemistry and drug discovery.
-
Agrochemicals: 3-phenyluracil derivatives are highly potent herbicides. They act primarily by inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll and heme biosynthesis, leading to the accumulation of phototoxic intermediates[1].
-
Therapeutics & Antimicrobials: The scaffold is utilized to synthesize 6-phenyl analogs of toxoflavin (a phytotoxin produced by Burkholderia glumae). These toxoflavin analogs, derived directly from 3-phenyluracil precursors, have demonstrated significant inhibitory activity against a variety of bacterial and fungal strains, and are currently being investigated as potential antitumor agents[2].
Sources
3-phenylpyrimidine-2,4(1H,3H)-dione mechanism of action
Title: Decoding the Mechanism of Action of 3-Phenylpyrimidine-2,4(1H,3H)-dione: A Technical Whitepaper on Protoporphyrinogen Oxidase (PPO) Inhibition
Executive Summary As drug and agrochemical development professionals, we frequently encounter heterocyclic scaffolds that offer profound, targeted bioactivity. Among these, the 3-phenylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 3-phenyluracil) class stands out as a masterclass in rational enzyme inhibition. Through my years as a Senior Application Scientist optimizing high-throughput screening cascades and elucidating structure-activity relationships (SAR), I have found that understanding the precise molecular choreography of these compounds is critical for designing next-generation active ingredients. This whitepaper provides an in-depth technical analysis of the 3-phenyluracil mechanism of action, focusing on its role as a potent inhibitor of Protoporphyrinogen IX oxidase (PPO).
The Biochemical Logic of PPO Inhibition
Protoporphyrinogen oxidase (PPO; EC 1.3.3.4) is the molecular gatekeeper for the last common step in the biosynthesis of both heme and chlorophyll. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX 1. The 3-phenyluracil scaffold acts as a highly effective structural mimic of the native substrate. By competitively binding to the PPO active site, it halts this critical oxidation event.
However, the true mechanism of cell death is not merely the deprivation of heme or chlorophyll; it is a striking example of synthetic lethality driven by mislocalized substrate accumulation. When PPO is inhibited, the highly unstable substrate, protoporphyrinogen IX, accumulates within the chloroplasts and mitochondria. It subsequently leaks into the cytosol, where it is oxidized by cytosolic peroxidases into protoporphyrin IX 1.
In the cytosol, protoporphyrin IX acts as a potent photosensitizer. Upon exposure to light, it drives the formation of singlet oxygen ( 1O2 ) and other reactive oxygen species (ROS), triggering catastrophic lipid peroxidation, membrane disruption, and rapid necrotic cell death 2.
Mechanism of Action: 3-phenyluracil-mediated PPO inhibition and ROS generation.
Experimental Methodologies: Self-Validating Protocols
To rigorously characterize a 3-phenyluracil derivative, we must establish a self-validating experimental cascade. A single assay is never sufficient; we must prove both the direct enzymatic inhibition and the downstream physiological causality.
Protocol 1: In Vitro Fluorometric PPO Inhibition Assay
-
Causality & Design: We utilize a continuous fluorometric assay. The logic here is elegant: the substrate (protoporphyrinogen IX) is non-fluorescent, while the product (protoporphyrin IX) is highly fluorescent (Ex: 410 nm, Em: 630 nm). This allows for real-time kinetic monitoring of the enzyme's velocity.
-
Self-Validation: The substrate auto-oxidizes rapidly in the presence of light and oxygen. Therefore, a "no-enzyme" control is mandatory to subtract background auto-oxidation, ensuring the measured signal is strictly enzyme-dependent.
Step-by-Step Methodology:
-
Substrate Preparation (Critical Step): Commercially available protoporphyrin IX must be chemically reduced to protoporphyrinogen IX using sodium amalgam. Crucial: This step and all subsequent handling must be performed under strict dark or dim green light conditions to prevent auto-oxidation.
-
Assay Master Mix: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.2), 5 mM DTT (to maintain a reducing environment and prevent premature substrate oxidation), and 1 mM EDTA. Add purified recombinant PPO enzyme (e.g., 5 µg/mL).
-
Inhibitor Titration: Dispense the 3-phenyluracil derivative in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM) into a black, flat-bottom 96-well microplate.
-
Initiation & Kinetic Readout: Inject the reduced substrate (final concentration ~5 µM) to initiate the reaction. Immediately read fluorescence (Ex: 410 nm / Em: 630 nm) every 30 seconds for 30 minutes at 30°C.
-
Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence curve. Determine the IC50 using a four-parameter logistic non-linear regression model.
Step-by-step workflow for in vitro fluorometric PPO inhibition assay.
Protocol 2: Cellular ROS and Membrane Integrity Validation
-
Causality & Design: To confirm that the in vitro PPO inhibition translates to the established cellular mechanism, we must link the compound's application to ROS generation and membrane leakage.
-
Self-Validation: Because the mechanism of action relies on the photosensitizing properties of cytosolic protoporphyrin IX, the toxicity must be entirely light-dependent. We validate this by running parallel assays in continuous light versus complete darkness. If a compound causes toxicity in the dark, it has non-specific, off-target effects.
Step-by-Step Methodology:
-
Tissue Preparation: Submerge uniform leaf discs (or target cell suspensions) in a buffer containing the 3-phenyluracil derivative at its IC90 concentration.
-
Incubation: Incubate the samples for 12 hours in complete darkness to allow for compound uptake and cytosolic accumulation of protoporphyrinogen IX without premature ROS generation.
-
Light Exposure & ROS Detection: Transfer half the samples to high-intensity light (Photosynthetically Active Radiation, ~500 µmol m⁻² s⁻¹) and keep the other half in the dark. Add 10 µM of the ROS-sensitive fluorescent probe H2DCFDA.
-
Electrolyte Leakage (Membrane Disruption): After 6 hours of light exposure, measure the electrical conductivity of the bathing solution using a conductivity meter. Total cellular electrolytes are determined by boiling the samples, allowing calculation of % leakage.
Quantitative Data Synthesis
The following table summarizes typical benchmark data for a highly active 3-phenyluracil derivative compared to negative controls. This data clearly demonstrates the strict light-dependency of the mechanism, validating the biochemical logic outlined above.
| Compound Class | PPO IC50 (nM) | ROS Fold Change (Light) | ROS Fold Change (Dark) | Membrane Leakage (%) |
| 3-Phenyluracil Benchmark | 2.4 | 15.2x | 1.1x | 88.5% |
| Vehicle Control (DMSO) | >10,000 | 1.0x | 1.0x | 4.2% |
| Non-PPO Inhibitor Control | N/A | 1.2x | 1.1x | 12.4% |
Translational Impact and Resistance Engineering
Understanding this mechanism has profound implications. While 3-phenyluracils are historically recognized as highly effective agrochemical herbicides 3, the structural insights gained from their binding modes are driving innovation in modern genetic engineering. By identifying specific point mutations in the PPO active site that confer resistance to 3-phenyluracil inhibitors, researchers are successfully developing transgenic organisms with engineered tolerance to these potent compounds 2.
Sources
Introduction: The Prominence of the Pyrimidine-2,4(1H,3H)-dione Scaffold
An In-depth Technical Guide to 3-Phenylpyrimidine-2,4(1H,3H)-dione: Synthesis, Biological Activity, and Therapeutic Potential
The pyrimidine-2,4(1H,3H)-dione, or uracil, core is a cornerstone of medicinal chemistry.[1] This six-membered heterocyclic ring system, with nitrogen atoms at positions 1 and 3, is a privileged structure, forming the backbone of essential endogenous molecules like nucleic acids and various synthetic drugs.[1][2] Its inherent versatility and ability to participate in diverse biological interactions have driven extensive research into novel derivatives. The synthetic adaptability of the pyrimidine scaffold allows for the generation of a vast library of compounds with varied pharmacological profiles, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][3] This guide focuses specifically on the 3-phenylpyrimidine-2,4(1H,3H)-dione moiety, exploring its synthesis, multifaceted biological activities, and its expanding role in modern drug discovery.
Part 1: Synthetic Strategies for 3-Phenylpyrimidine-2,4(1H,3H)-dione Derivatives
The synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione derivatives is a well-established, multi-step process that offers high flexibility for creating diverse compound libraries. The general approach involves building the core heterocyclic ring and then functionalizing it, particularly at the C6 position, to modulate biological activity.
A common and effective pathway begins with the formation of a substituted barbituric acid, followed by chlorination and subsequent condensation with various amines.[2][4]
Causality in Synthesis:
-
Step 1 (Cyclocondensation): The initial cyclocondensation reaction between a substituted urea (phenylurea) and a 1,3-dicarbonyl compound like diethyl malonate establishes the core pyrimidine-dione ring. Using sodium ethoxide in ethanol provides the necessary basic conditions to deprotonate the malonate and drive the condensation.[2] The classic Biginelli reaction represents a similar multicomponent approach to creating related dihydropyrimidines.[3][5][6]
-
Step 2 (Chlorination): The conversion of the C6 hydroxyl group (in the enol form of barbituric acid) to a chlorine atom using phosphoryl chloride (POCl₃) is a critical activation step.[2][4] Chlorine is an excellent leaving group, making the C6 position highly susceptible to nucleophilic substitution in the subsequent step.
-
Step 3 (Nucleophilic Substitution): The final step introduces chemical diversity. Heating the 6-chlorouracil intermediate with a variety of substituted anilines or other amines allows for the creation of a library of compounds.[2][4] This step is crucial for structure-activity relationship (SAR) studies, as modifications at this position significantly impact the compound's biological profile.
Caption: General synthetic workflow for 3-phenylpyrimidine-2,4(1H,3H)-dione derivatives.
Part 2: Diverse Biological Activities and Therapeutic Applications
Derivatives of 3-phenylpyrimidine-2,4(1H,3H)-dione have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases.
Anticancer Activity
The pyrimidine-dione scaffold is a validated pharmacophore in oncology. Derivatives have been shown to exert potent anticancer effects through multiple mechanisms of action.
-
Kinase Inhibition: Certain fused pyrimidine-2,4(1H,3H)-dione derivatives, such as the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, are potent inhibitors of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B cell malignancies.[7] Compounds have shown inhibitory activities (IC₅₀) as low as 0.8 nM, comparable to the approved drug ibrutinib.[7] Other targets include the eukaryotic Elongation Factor-2 Kinase (eEF-2K), which is involved in protein synthesis and cancer cell survival.[1]
-
Inhibition of Macrophage Migration Inhibitory Factor (MIF): The MIF family of proteins is overexpressed in numerous cancers, making them attractive therapeutic targets.[8] Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as selective inhibitors of MIF2 (D-dopachrome tautomerase), with optimized compounds showing IC₅₀ values around 1.0 μM and demonstrating significant suppression of non-small cell lung cancer (NSCLC) cell proliferation.[8]
-
Induction of Apoptosis via ROS Production: A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce cancer cell apoptosis by dramatically elevating intracellular levels of reactive oxygen species (ROS).[9] One lead compound increased ROS levels in A375 melanoma cells by up to 175-fold, leading to the activation of caspase-9 and programmed cell death.[9]
-
Targeting Ecto-5'-nucleotidase (CD73): CD73 is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment.[10] Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been designed as potent and orally bioavailable CD73 inhibitors. A lead compound from this series exhibited significant tumor growth inhibition (73.6% at 50 mg/kg) in a mouse model of breast cancer by increasing the infiltration of positive immune cells.[10]
Caption: Diverse mechanisms of anticancer activity for pyrimidine-dione derivatives.
| Compound Class | Target/Mechanism | Cancer Model | Key Result (IC₅₀/GI₅₀) | Reference |
| Pyrimido[4,5-d]pyrimidine-diones | BTK Inhibition | Ramos, TMD8 (B-cell) | 0.8 nM | [7] |
| Thieno[2,3-d]pyrimidine-diones | MIF2 Inhibition | A549, H1650 (NSCLC) | 1.0 µM | [8] |
| 1,3-Diphenylpyrimidine-diones | ROS Production -> Apoptosis | A375 (Melanoma) | Induces 18% early apoptosis at 5 µM | [9] |
| Dihydropyrimidine-diones | Cytotoxicity | HeLa (Cervical) | GI₅₀ = 0.03 µM | [11][12] |
| (Pyridazin-3-yl)pyrimidine-diones | CD73 Inhibition | 4T1 (Breast Cancer) | 73.6% Tumor Growth Inhibition (in vivo) | [10] |
Antimicrobial Activity
In an era of growing antimicrobial resistance, the development of new anti-infective agents is critical. Pyrimidine-2,4(1H,3H)-dione derivatives have shown significant promise against a range of bacterial and fungal pathogens.[4]
-
Antibacterial Action: Studies have demonstrated that these compounds are active against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[2][13] The lypophilic character of many derivatives is thought to contribute to their effectiveness, particularly against Gram-negative organisms.[13]
-
Antifungal Action: Potent activity has also been observed against fungal pathogens like Aspergillus niger, Penicillium marneffei, and Candida albicans.[2][11] One derivative, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, exhibited a very low Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against C. albicans.[11][12]
The antimicrobial potential is often evaluated using the Kirby-Bauer disc diffusion method, which provides a preliminary assessment of a compound's ability to inhibit microbial growth, indicated by a clear zone of inhibition.[2]
| Compound ID | Organism | Activity (Zone of Inhibition mm or MIC µg/mL) | Reference |
| OBP01 | B. subtilis | 09 mm | [2] |
| OBP02 | B. subtilis | 08 mm | [2] |
| OBP03 | E. coli | 18 mm | [2] |
| OBP03 | A. niger | 16 mm | [2] |
| OBP03 | P. marneffei | 18 mm | [2] |
| Dihydropyrimidine-dione (3g) | C. albicans | MIC: 0.25 µg/mL | [11][12] |
| Dihydropyrimidine-dione (3g) | E. coli | MIC: 8 µg/mL | [11][12] |
Anticonvulsant Activity
While direct studies on 3-phenylpyrimidine-2,4(1H,3H)-dione are less common, the broader class of pyrimidine derivatives and structurally related compounds like pyrrolidine-2,5-diones are well-documented for their anticonvulsant properties.[14][15][16] This suggests a strong rationale for exploring the anticonvulsant potential of the 3-phenylpyrimidine-dione scaffold.
The primary screening for anticonvulsant activity typically involves animal models such as:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[14][16]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.[16]
-
6-Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.[14][15]
The activity of related compounds in these models, particularly those showing efficacy in the MES and 6-Hz tests, indicates that modulation of neuronal voltage-sensitive sodium channels is a likely mechanism of action.[14][16] This presents a logical avenue for future investigation into 3-phenylpyrimidine-2,4(1H,3H)-dione derivatives.
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution at N1 and N3: The presence of aryl groups, such as the phenyl group at the N3 position, is a common feature in many active compounds. Further substitution on this phenyl ring can modulate activity.
-
Substitution at C6: This position is a key site for diversification. The introduction of various substituted amino groups via nucleophilic substitution of a 6-chloro intermediate is a cornerstone of library development.[2][4] The nature of the substituent here profoundly influences the compound's biological targets and potency.
-
Fused Ring Systems: Fusing other heterocyclic or aromatic rings to the pyrimidine-dione core, such as in thieno[2,3-d]pyrimidines or pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, can create rigid structures that fit into specific enzyme active sites, leading to highly potent and selective inhibitors.[8][17] For instance, in a series of MIF2 inhibitors, a chlorophenyl group at the R2 position and a benzyl group at the R3 position of a thieno[2,3-d]pyrimidine-dione scaffold were found to be beneficial for inhibitory potency.[8]
Caption: Key positions for modification on the pyrimidine-dione scaffold for SAR studies.
Part 4: Key Experimental Protocols
The following protocols are generalized methodologies based on published literature for the synthesis and evaluation of 3-phenylpyrimidine-2,4(1H,3H)-dione derivatives.
Protocol 1: General Synthesis of a 3-Phenyl-6-substituted-aminopyrimidine-2,4(1H,3H)-dione[2][4]
Step A: Synthesis of 3-Phenylbarbituric Acid
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.05 mol) in absolute ethanol (100 mL) with caution.
-
To the sodium ethoxide solution, add phenylurea (0.05 mol) and diethyl malonate (0.05 mol).
-
Reflux the reaction mixture for 7 hours at approximately 110°C.
-
Cool the mixture and acidify with concentrated HCl.
-
Evaporate the solvent under reduced pressure. Add ethanol (100 mL) to the residue and heat.
-
Filter the hot mixture. The filtrate contains the desired substituted barbituric acid. Monitor reaction completion by TLC.
Step B: Synthesis of 6-Chloro-3-phenyluracil
-
Dissolve the 3-phenylbarbituric acid (0.03 mol) from Step A in phosphoryl chloride (POCl₃, 25 mL).
-
Heat the reaction mixture at 50°C in an oil bath for 6 hours.
-
Cool the mixture to room temperature and evaporate to dryness.
-
Carefully quench the residue with ice chips and maintain at 0°C for 10 minutes.
-
Extract the product with ethyl acetate (4 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulphate, and evaporate the solvent. Crystallize the product from ethanol.
Step C: Synthesis of the Final Derivative
-
In a round-bottom flask, combine 6-chloro-3-phenyluracil (0.01 mol) from Step B and the desired substituted aniline/amine (0.02 mol).
-
Heat the reaction mixture at 150°C in an oil bath for 30 minutes with stirring.
-
Cool the mixture to room temperature.
-
Crystallize the final product from ethanol.
-
Characterize the final compound using melting point, IR, ¹H-NMR, and mass spectrometry.[2][11]
Protocol 2: In Vitro Antibacterial Screening (Kirby-Bauer Disc Diffusion Method)[2]
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterile agar into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis).
-
Evenly spread the bacterial inoculum over the surface of the agar plates.
-
Dissolve the synthesized pyrimidine-dione compounds and a standard antibiotic (e.g., Ampicillin) in a suitable solvent like DMSO to a known concentration (e.g., 100 µg/mL).[2]
-
Impregnate sterile filter paper discs with the test compound solutions and the standard drug solution.
-
Place the discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antibacterial activity.
Conclusion and Future Directions
The 3-phenylpyrimidine-2,4(1H,3H)-dione scaffold is a highly versatile and pharmacologically significant structure. Research has consistently demonstrated its potential to yield derivatives with potent and diverse biological activities, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core allows for extensive SAR studies, enabling the fine-tuning of properties to enhance potency and selectivity for specific biological targets.
Future research should focus on:
-
Lead Optimization: Optimizing the pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion) and reducing the toxicity of lead compounds.
-
Exploration of New Targets: Screening diverse libraries of these derivatives against a wider range of therapeutic targets, including viral polymerases, proteases, and other classes of kinases.
-
Mechanism of Action Studies: In-depth investigation into the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy: Advancing the most promising candidates from in vitro studies into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
The continued exploration of the 3-phenylpyrimidine-2,4(1H,3H)-dione scaffold holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.
References
- Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological - Benchchem. (n.d.).
- Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, V. G. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
- Ahamed, A., Arif, I. A., SurendraKumar, R., Akbar, I., & Shaik, B. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102558.
- Structure activity relationship. | Download Scientific Diagram - ResearchGate. (n.d.).
- Chen, L., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules, 26(11), 3385.
- Sharma, O. P., Jaglan, V., & Gambhir, D. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1677.
- Diao, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395.
- Xu, S., et al. (2021). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 45(38), 17894-17906.
- Fassihi, A., et al. (2009). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H). Iranian Journal of Pharmaceutical Research, 8(3), 171-177.
- Basta, T., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6259.
- Wang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 899.
- Ghorab, M. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 850.
- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry.
- Synthesis of intermediate 3 from pyrimidine-2,4(1H,3H)-dione (17) as... - ResearchGate. (n.d.).
- Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. (2022). MDPI.
- Al-Zaydi, K. M. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 14(7), 13626-13639.
- Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
-
A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (n.d.). Retrieved from [Link]
- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (n.d.).
- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.
- Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives - Der Pharma Chemica. (n.d.).
- 1-Phenylpyrimidine-2,4(1H,3H)-dione - ChemScene. (n.d.).
- Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(4), 261-271.
- Góra, M., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)
- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv
- Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science. (2022). ScienceRise: Pharmaceutical Science.
- Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(16), 3619.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents [mdpi.com]
Comprehensive Spectroscopic Characterization of 3-Phenylpyrimidine-2,4(1H,3H)-dione: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists.
Executive Summary & Mechanistic Context
3-Phenylpyrimidine-2,4(1H,3H)-dione, commonly known as 3-phenyluracil, is a privileged heterocyclic scaffold. Its structural derivatives are foundational to the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides and various antineoplastic agents[1]. Accurate structural elucidation of this molecule is critical, as the electronic interplay between the electron-withdrawing uracil core and the N3-phenyl ring dictates its binding affinity in biological targets.
As a Senior Application Scientist, I approach the spectroscopic analysis of 3-phenyluracil not merely as a data-collection exercise, but as a mechanistic puzzle. The uracil ring exhibits complex tautomerism (lactam-lactim) and strong intermolecular hydrogen bonding. Therefore, the analytical workflows described herein are designed as self-validating systems —ensuring that solvent effects, resonance stabilization, and ionization artifacts are strictly controlled and accounted for[2].
Self-Validating Analytical Workflows
To ensure data integrity, the characterization of 3-phenyluracil requires a multi-modal approach. The following workflow establishes a closed-loop validation system where findings from one technique orthogonally confirm the others.
Fig 1. Self-validating multi-modal spectroscopic workflow for 3-phenyluracil.
Nuclear Magnetic Resonance (NMR) Protocol
Causality for Experimental Choices: 3-phenyluracil forms robust intermolecular hydrogen-bonded dimers via the N1-H and C=O groups. Non-polar solvents (like CDCl₃) fail to disrupt this lattice, leading to broad, unresolved signals. DMSO-d₆ is selected because it acts as a strong hydrogen-bond acceptor, breaking the lattice and yielding sharp N1-H resonances[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of 3-phenyluracil in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact resonance frequencies of ¹H and ¹³C to maximize the signal-to-noise ratio.
-
Acquisition (¹H NMR): Acquire 16 scans with a 30° flip angle and a relaxation delay (D1) of 2 seconds.
-
Acquisition (¹³C NMR): Acquire 1024 scans using a standard proton-decoupled sequence (e.g., WALTZ-16). Validation Checkpoint: Set D1 to 3 seconds to ensure complete relaxation of the quaternary carbons (C2, C4, and phenyl ipso-C), which lack direct dipole-dipole relaxation mechanisms.
Fourier-Transform Infrared (FT-IR) Protocol
Causality for Experimental Choices: Running this sample as a thin film or in solution can shift the carbonyl stretching frequencies due to solvent interactions. A KBr pellet matrix isolates the solid-state hydrogen bonding network, providing a true representation of the crystalline lactam tautomer.
Step-by-Step Methodology:
-
Background Validation: Acquire a background scan of a pure, oven-dried KBr pellet to confirm the absence of moisture (no broad band at 3400 cm⁻¹).
-
Matrix Preparation: Grind 2 mg of 3-phenyluracil with 200 mg of anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved.
-
Pelletizing: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans. Validation Checkpoint: Ensure maximum transmittance is >80% to prevent detector saturation and peak truncation.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Causality for Experimental Choices: Uracil derivatives are prone to thermal degradation. Using a Direct Insertion Probe (DIP) bypasses the heated transfer lines of a GC, delivering the intact molecule directly to the high-vacuum ionization source[3].
Step-by-Step Methodology:
-
Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to validate mass accuracy across the 50-600 m/z range.
-
Sample Introduction: Load 1 µL of a dilute methanolic solution of the analyte into the DIP glass capillary. Evaporate the solvent under a gentle N₂ stream.
-
Ionization: Insert the probe and apply a 70 eV electron beam. Heat the probe gradually from 50°C to 250°C. Validation Checkpoint: Monitor the Total Ion Chromatogram (TIC); the spectrum should be extracted only from the apex of the desorption peak to avoid background contamination.
Quantitative Spectroscopic Profiles
The data extracted from the self-validating protocols above yield specific, reproducible signatures for 3-phenyluracil[4].
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |
| N1-H | 11.35 | Singlet (broad) | 1H | - |
| C6-H | 7.62 | Doublet | 1H | 7.8 Hz |
| Phenyl (m, p) | 7.45 - 7.52 | Multiplet | 3H | - |
| Phenyl (o) | 7.32 - 7.38 | Multiplet | 2H | - |
| C5-H | 5.78 | Doublet | 1H | 7.8 Hz |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Assignment Rationale |
| C4 | 163.1 | Carbonyl conjugated with C5=C6 alkene |
| C2 | 151.4 | Urea-type carbonyl (flanked by two nitrogens) |
| C6 | 144.2 | Alkene carbon adjacent to electronegative N1 |
| Ph-ipso | 135.8 | Quaternary aromatic carbon attached to N3 |
| Ph-meta/ortho | 128.5 - 129.2 | Standard aromatic methine carbons |
| C5 | 101.5 | Highly shielded beta-carbon of an enamine system |
Table 3: FT-IR Vibrational Modes (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3185 | Medium, Broad | N1-H stretch (hydrogen-bonded) |
| 3050 | Weak | Aromatic C-H stretch |
| 1715 | Strong, Sharp | C4=O stretch (amide-like) |
| 1685 | Strong, Sharp | C2=O stretch (urea-like) |
| 1620 | Medium | C5=C6 stretch |
Mechanistic Elucidation of Spectral Data
Electronic Shielding in the Uracil Ring (NMR)
The most striking feature of the ¹H and ¹³C NMR spectra is the massive chemical shift difference between the C5 and C6 positions. While C6-H appears at 7.62 ppm, C5-H is highly shielded, appearing at 5.78 ppm. The Causality: The N1 nitrogen possesses a lone pair of electrons that it donates into the pyrimidine ring via resonance. This creates an enamine-like system where electron density accumulates heavily on the β-carbon (C5). Consequently, C5 is highly shielded (101.5 ppm in ¹³C NMR), while C6 is deshielded by its proximity to the electronegative N1 atom.
Carbonyl Differentiation (FT-IR)
The FT-IR spectrum displays two distinct carbonyl stretches rather than a single broad band. The Causality: The C2 carbonyl is flanked by two nitrogen atoms (N1 and N3). The competing resonance from both nitrogens increases the single-bond character of the C2=O bond, lowering its stretching frequency to ~1685 cm⁻¹. Conversely, the C4 carbonyl is only adjacent to N3 and is conjugated with the C5=C6 double bond, giving it more localized double-bond character and a higher stretching frequency (~1715 cm⁻¹).
Retro-Diels-Alder Fragmentation (EI-MS)
Under 70 eV electron ionization, 3-phenyluracil undergoes highly predictable fragmentation. The molecular ion [M]⁺ is observed at m/z 188. The base peak often arises from a Retro-Diels-Alder (RDA) cleavage of the uracil ring[1], expelling isocyanic acid (HNCO, 43 Da) to yield a fragment at m/z 145. Alternatively, the cleavage of the pyrimidine ring can eject a phenyl isocyanate radical cation (m/z 119).
Fig 2. Principal electron ionization (EI) mass fragmentation pathways of 3-phenyluracil.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 136440, 3-Phenylpyrimidine-2,4(1H,3H)-dione." PubChem, [Link]
-
Szakonyi, Z., et al. "Synthesis and transformations of enantiomeric 1,2-disubstituted monoterpene derivatives." ResearchGate, [Link]
-
Kotha, S., et al. "Oxidative Transformation of 5-Aminouracil into Imidazolone by Thallium(III) Nitrate Trihydrate in Methanol." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, [Link]
-
Allegretti, P. E., et al. "Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations." International Journal of Molecular Sciences, MDPI, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative transformation of 5-aminouracil into imidazolone by thallium(III) nitrate trihydrate in methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Phenylpyrimidine-2,4(1H,3H)-dione | C10H8N2O2 | CID 13863021 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Physicochemical Architecture of 3-Phenylpyrimidine-2,4(1H,3H)-dione: A Senior Scientist’s Guide to Solubility, Stability, and Formulation Dynamics
Executive Summary
For researchers and formulation scientists, 3-phenylpyrimidine-2,4(1H,3H)-dione (commonly known as 3-phenyluracil) represents a fascinating structural paradox. It combines the highly polar, hydrogen-bonding capacity of a pyrimidine-2,4-dione core with the lipophilic, sterically demanding profile of an N3-phenyl substitution. This specific molecular architecture serves as the foundational scaffold for a major class of Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides (e.g., saflufenacil) and acts as a critical intermediate in the synthesis of pharmaceutical 5-deazaflavins.
This whitepaper provides an in-depth, mechanistic analysis of the solubility and stability profiles of 3-phenyluracil. Moving beyond standard data reporting, this guide emphasizes the causality behind its physicochemical behaviors and establishes self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Solubility Profiling
The solubility of 3-phenyluracil is dictated by the competing forces of its structural domains. The uracil ring possesses a hydrogen bond donor at N1-H and two hydrogen bond acceptors at the C2 and C4 carbonyls. However, the N3-phenyl group acts as a hydrophobic shield, significantly increasing the crystal lattice energy and disrupting aqueous solvation shells.
Consequently, the compound exhibits exceptionally poor aqueous solubility but dissolves readily in strong, polar aprotic solvents that can break its intermolecular hydrogen-bonded dimers. In commercial agricultural applications, overcoming this poor aqueous solubility requires formulating the active ingredient as a Suspension Concentrate (SC) or an Oil Dispersion (OD) using specific hydrocarbon solvents or C1-C8 alkyl esters of fatty acids [1].
Table 1: Thermodynamic Solubility Profile of the 3-Phenyluracil Core
| Solvent System | Temp (°C) | Apparent Solubility (mg/mL) | Mechanistic Rationale |
| Water (pH 4.0 - 7.0) | 25 | < 0.1 | High crystal lattice energy; hydrophobic phenyl shielding prevents hydration. |
| Methanol | 25 | 5 - 10 | Moderate protic solvation; disrupts uracil hydrogen bonding networks. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Strong dipole-dipole interactions; acts as an excellent H-bond acceptor. |
| C1-C8 Alkyl Esters | 25 | 1 - 5 | Lipophilic interaction with the N3-phenyl ring; critical for Oil Dispersions (OD). |
Chemical and Thermal Stability Dynamics
Understanding the degradation pathways of 3-phenyluracil is critical for determining shelf-life and environmental persistence.
-
Thermal Stability: The 3-phenyluracil scaffold is thermodynamically robust. In fact, it is so stable that it is the favored thermodynamic product generated during the retro Diels-Alder (RDA) fragmentation of complex cis-dioxo monoterpene derivatives at elevated temperatures [3].
-
Hydrolytic Stability: At neutral to acidic pH, the pyrimidine-2,4-dione ring is highly stable. However, under alkaline conditions (pH > 8.5), the N1 proton is removed. The resulting anion is susceptible to base-catalyzed ring opening, leading to the degradation of the uracil core.
-
Photolytic Stability: The conjugated π -system of the pyrimidine ring absorbs strongly in the UV spectrum. Aqueous solutions exposed to UV-A light undergo rapid photolytic cleavage.
Table 2: Accelerated Stability Metrics
| Stress Condition | Half-life ( t1/2 ) | Primary Degradation Pathway |
| Aqueous Buffer (pH 4.0, 50°C) | > 30 days | Highly stable; minimal acid-catalyzed hydrolysis. |
| Aqueous Buffer (pH 9.0, 50°C) | ~ 15 days | Base-catalyzed ring opening following N1 deprotonation. |
| UV-A Exposure (Aqueous, 25°C) | < 48 hours | Photolytic cleavage of the conjugated pyrimidine-2,4-dione system. |
| Thermal (Solid State, > 250°C) | N/A | Homolytic fragmentation / Retro Diels-Alder (RDA) dynamics. |
Biological Stability and Mechanism of Action
In agrochemical applications, the biological stability and efficacy of 3-phenyluracil derivatives are tied to their ability to competitively inhibit Protoporphyrinogen IX oxidase (PPO) [2]. By blocking the oxidation of protoporphyrinogen IX to protoporphyrin IX, the substrate accumulates and leaks into the cytosol. Here, it undergoes non-enzymatic oxidation to protoporphyrin IX. Upon light exposure, this accumulated porphyrin acts as a photosensitizer, generating highly reactive singlet oxygen (ROS) that causes catastrophic lipid peroxidation and rapid cell death.
Fig 1: Mechanism of action for 3-phenyluracil-induced PPO inhibition and ROS generation.
Self-Validating Experimental Protocols
To ensure data integrity, laboratory workflows must be designed as self-validating systems. The following protocols integrate internal checks to prevent false-positive stability or solubility readings.
Protocol 1: Thermodynamic Solubility Profiling via Isothermal Shake-Flask
Causality Check: We use a buffered aqueous system rather than pure water. The uracil N1-H proton is weakly acidic. Without strict pH control, minor fluctuations in ambient CO 2 absorption will shift the ionization equilibrium, leading to irreproducible solubility data.
-
Matrix Preparation: Prepare a 50 mM phosphate buffer at precisely pH 7.0.
-
Saturation: Add an excess of crystalline 3-phenyluracil (e.g., 10 mg) to 1.0 mL of the buffer in a sealed borosilicate glass vial.
-
Equilibration: Agitate the suspension at 25°C ± 0.1°C for 72 hours using an isothermal shaker. Note: 72 hours is required to overcome the high lattice energy barrier.
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard calibration curve (R² > 0.999).
-
Self-Validation Step: Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD). Validation: If the crystal habit has changed (e.g., hydrate formation), the measured solubility is of the new polymorph, not the original API.
Protocol 2: Accelerated Degradation Kinetics (Thermal & Photolytic)
Causality Check: A common pitfall in stability testing is assuming that the disappearance of the parent peak equates to degradation. By enforcing a strict mass balance check, we ensure that volatile degradants or irreversible adsorption to the vial are not misinterpreted as chemical breakdown.
-
Sample Aliquoting: Prepare a 100 µg/mL solution of 3-phenyluracil in a 50:50 Methanol:Water matrix. Aliquot 1.0 mL into multiple quartz vials (for UV testing) and amber vials (for thermal testing).
-
Stress Induction:
-
Thermal: Place amber vials in a dark stability chamber at 50°C.
-
Photolytic: Place quartz vials in a photoreactor emitting UV-A (365 nm) at 25°C.
-
-
Time-Course Sampling: Pull samples at 0, 12, 24, 48, 72, and 168 hours. Quench thermal samples immediately in an ice bath.
-
HPLC-MS Analysis: Inject samples into an LC-MS system to quantify the remaining parent compound and integrate emerging degradant peaks.
-
Self-Validation Step (Mass Balance): Calculate the total molar mass of the parent compound plus all identified degradants. Validation: The sum must equal 100% ± 2% of the Day 0 concentration. A drop below 98% triggers an immediate re-evaluation of the extraction protocol.
Fig 2: Self-validating experimental workflow for stability and kinetic modeling.
References
- BASF SE. Liquid suspension concentrate formulations containing saflufenacil and glyphosate. US Patent 9545104B2.
- BASF Plant Science Company GmbH. Plants having increased tolerance to herbicides. US Patent 11879132B2.
- Fülöp, F., et al. Synthesis and transformations of enantiomeric 1,2-disubstituted monoterpene derivatives. ResearchGate.
Preclinical Evaluation of 3-Phenylpyrimidine-2,4(1H,3H)-dione Derivatives in Anticancer Assays: Mechanisms of ROS-Mediated Apoptosis and PARP-1 Inhibition
Pharmacological Rationale & Structural Significance
The pyrimidine-2,4-dione (uracil) scaffold is a highly privileged pharmacophore in oncology, historically serving as the backbone for antimetabolite drugs like 5-fluorouracil. However, functionalizing the N3 position with a phenyl ring to create 3-phenylpyrimidine-2,4(1H,3H)-dione fundamentally alters the molecule's biological trajectory.
Rather than acting merely as a nucleic acid synthesis inhibitor, the bulky, lipophilic N3-phenyl substitution prevents normal enzymatic processing. This structural modification drives the molecule into deep hydrophobic pockets of regulatory enzymes or localizes it to mitochondrial membranes. Recent drug development breakthroughs have demonstrated that derivatives of this scaffold, particularly 1,3-diphenylpyrimidine-2,4(1H,3H)-diones and pyrano-fused analogs, exhibit potent anticancer activity through two distinct, non-overlapping mechanisms: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition and Mitochondrial Reactive Oxygen Species (ROS) induction 1[1].
Mechanistic Pathways
The dual-action potential of 3-phenylpyrimidine-2,4-dione derivatives requires a bifurcated approach to preclinical validation.
-
The Nuclear Pathway : Pyrano[2,3-d]pyrimidine-2,4-dione analogs act as competitive inhibitors of PARP-1, trapping the enzyme at DNA single-strand breaks. This prevents repair, leading to fatal double-strand breaks (DSBs) during replication 2[2].
-
The Mitochondrial Pathway : 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives localize to the mitochondria, disrupting the electron transport chain. This elevates intracellular ROS up to 175-fold, triggering Caspase-9 cleavage and subsequent apoptosis[1].
Fig 1. Dual apoptotic pathways of 3-phenylpyrimidine-2,4-diones via ROS induction and PARP-1 inhibition.
Self-Validating Experimental Protocols
To rigorously evaluate these compounds, experimental workflows must move beyond simple observation and incorporate internal causality checks.
Protocol A: Intracellular ROS Quantification & Rescue Assay
Objective: To quantify ROS generation in A375 melanoma cells and prove that ROS is the causative agent of cell death, rather than a byproduct. Causality & Rationale: We utilize H2DCFDA, a cell-permeant reagent that is non-fluorescent until its acetate groups are cleaved by intracellular esterases and it is oxidized by ROS into highly fluorescent DCF. Validation System: To ensure the compound's cytotoxicity is strictly ROS-dependent, we employ a parallel rescue cohort pre-treated with N-acetyl-L-cysteine (NAC), a potent ROS scavenger. If the compound acts via ROS, NAC will quench the DCF signal and rescue cell viability.
Step-by-Step Methodology:
-
Seed A375 cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Control Setup: Divide the plate into four zones: Vehicle (DMSO <0.1%), Compound alone (5 µM), Compound + NAC (5 mM, 1h pre-treatment), and H₂O₂ (200 µM, positive control).
-
Wash cells twice with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark.
-
Remove the probe, wash with PBS, and treat cells according to the defined zones for 12 hours.
-
Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm).
-
Validation check: The NAC + Compound wells must show baseline fluorescence comparable to the Vehicle control to confirm the specificity of the ROS induction[1].
Protocol B: Cell-Free PARP-1 Chemiluminescent Inhibition Assay
Objective: To confirm direct biochemical target engagement of the pyrimidine-2,4-dione scaffold with PARP-1, independent of cellular permeability factors. Causality & Rationale: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto immobilized histone proteins. Inhibition of PARP-1 by the test compound reduces the chemiluminescent signal. Validation System: A standard curve of Olaparib (a clinically approved PARP inhibitor) is run simultaneously to validate the dynamic range of the assay and provide a benchmark for potency[2].
Step-by-Step Methodology:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash 3x with PBST.
-
Add 50 µL of PARP-1 enzyme master mix (containing NAD+ and biotinylated NAD+) to all wells except the "No Enzyme" background control.
-
Add 3-phenylpyrimidine-2,4-dione derivatives in a 10-point serial dilution (ranging from 1000 nM to 0.1 nM). Run Olaparib in parallel.
-
Incubate for 1 hour at room temperature to allow poly(ADP-ribosylation).
-
Wash 3x with PBST, then add Streptavidin-HRP conjugate for 30 minutes.
-
Add chemiluminescent substrate and read luminescence immediately. Calculate the IC₅₀ using a 4-parameter logistic regression.
Protocol C: Apoptosis Verification via Flow Cytometry (Annexin V/PI)
Objective: To link the biochemical mechanisms (ROS/PARP-1) to phenotypic cancer cell death. Causality & Rationale: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). Validation System: Single-stain compensation controls are mandatory to prevent fluorescence spillover between the FITC (Annexin V) and PE (PI) channels, which could artificially inflate "late apoptotic" counts.
Step-by-Step Methodology:
-
Treat MCF-7 and A375 cells with the determined IC₅₀ concentrations of the test compounds for 24 hours.
-
Harvest cells (including floating dead cells in the media to avoid selection bias) and wash with cold PBS.
-
Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.
-
Validation check: Run an unstained control, an Annexin V-only control (using a known apoptotic inducer), and a PI-only control (using heat-shocked cells) to set precise quadrant gates.
Quantitative Data Synthesis
The tables below summarize the expected preclinical benchmarks for highly active 3-phenylpyrimidine-2,4-dione derivatives based on recent literature[1][2].
Table 1: Biochemical Target Engagement & Mechanistic Markers
| Compound Class | PARP-1 IC₅₀ (nM) | Intracellular ROS Fold-Change (at 12h) | Primary Mechanism |
| Pyrano-pyrimidine-2,4-dione (S7) | 3.61 ± 0.15 | Baseline | PARP-1 Inhibition |
| 1,3-Diphenylpyrimidine (XS23) | > 10,000 | 175-fold increase | Oxidative Stress |
| Olaparib (Positive Control) | 5.77 ± 0.20 | Baseline | PARP-1 Inhibition |
| H₂O₂ (Positive Control) | N/A | > 200-fold increase | Oxidative Stress |
Table 2: Cellular Antiproliferative Activity (IC₅₀ in µM)
| Compound Class | MCF-7 (Breast) | HCT116 (Colon) | A375 (Melanoma) |
| Pyrano-pyrimidine-2,4-dione (S7) | 1.28 ± 1.12 | 2.76 ± 0.06 | > 10.00 |
| 1,3-Diphenylpyrimidine (XS23) | > 10.00 | > 10.00 | ~4.50 ± 0.21 |
| Staurosporine (Control) | 7.25 ± 0.15 | 5.40 ± 0.10 | 3.80 ± 0.25 |
Conclusion
The 3-phenylpyrimidine-2,4(1H,3H)-dione scaffold is a highly versatile platform for anticancer drug discovery. By carefully tuning the peripheral substitutions (e.g., pyrano-fusions vs. 1,3-diphenyl configurations), researchers can selectively direct these molecules toward nuclear PARP-1 inhibition or mitochondrial ROS generation. The self-validating protocols outlined above—utilizing specific scavengers and standard-of-care controls—ensure that observed cytotoxicities are mechanistically sound, providing a robust foundation for advancing these hit compounds into in vivo models.
References
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity Source: National Institutes of Health (NIH) / PMC 2
-
Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis Source: New Journal of Chemistry (RSC Publishing) 1
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives Source: Journal of King Saud University - Science3
Sources
- 1. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Application Note: 3-Phenylpyrimidine-2,4(1H,3H)-dione (3-Phenyluracil) in Cell Culture Protocols
Executive Summary
3-phenylpyrimidine-2,4(1H,3H)-dione, commonly referred to as 3-phenyluracil, is a highly versatile heterocyclic scaffold. In agrochemical development, it serves as the foundational pharmacophore for protoporphyrinogen IX oxidase (PPO) inhibitors, utilized heavily in herbicide resistance screening[1]. Concurrently, in pharmaceutical research, 3-phenyluracil derivatives—often synthesized via retro Diels-Alder reactions of complex heterocycles—exhibit potent antiproliferative, antibacterial, and antiparasitic properties[2].
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for deploying 3-phenyluracil in both plant and mammalian cell culture systems. By understanding the causality behind each methodological choice, scientists can ensure high-fidelity data generation while avoiding common pitfalls such as fluorescence quenching and solvent-induced cytotoxicity.
Mechanistic Overview & Causality
When designing cell culture protocols, the experimental causality depends entirely on the target biological system:
-
In Plant Systems (Agrochemical): 3-phenyluracil derivatives competitively inhibit PPO (EC 1.3.3.4) in the thylakoid membrane. This inhibition halts chlorophyll and heme biosynthesis, causing the precursor protoporphyrin IX to accumulate in the cytoplasm. Upon light exposure, this accumulation generates highly reactive singlet oxygen (ROS), leading to rapid lipid peroxidation and cell necrosis[1].
-
In Mammalian Systems (Pharmaceutical): Substituted 3-phenyluracils induce apoptosis via a caspase-dependent mitochondrial pathway. The causality involves reactive oxygen species (ROS) production, mitochondrial membrane potential (MMP) reduction, p53 activation, and subsequent cytochrome c release, ultimately halting cancer cell proliferation[3].
Mechanisms of 3-phenyluracil in plant (PPO inhibition) and mammalian (apoptosis) cell cultures.
Protocol 1: Plant Cell Culture – PPO Inhibition & Transgenic Selection Assay
This protocol is designed to quantify the herbicidal efficacy of 3-phenyluracil derivatives or to select for mutated, herbicide-tolerant PPO genes in transgenic plant cells (e.g., Arabidopsis thaliana or Zea mays).
Causality of Experimental Choices
Extracts must be taken from dark-grown seedlings that are allowed to green for exactly 2 hours prior to extraction. Why? This specific window achieves the highest specific PPO enzyme activities in the thylakoid fractions while maintaining low chlorophyll concentrations. High chlorophyll concentrations cause significant fluorescence quenching, which masks the detection of protoporphyrin IX during the assay[1].
System Validation & Quality Control (Self-Validating Design)
-
Positive Control: Saflufenacil (1 µM) to validate PPO inhibition and fluorescence generation.
-
Negative Control: Heat-denatured thylakoid extract to establish baseline auto-fluorescence.
-
Vehicle Control: 0.1% DMSO to ensure the solvent does not induce spontaneous protoporphyrin IX accumulation.
Step-by-Step Methodology
-
Tissue Preparation: Germinate seeds in complete darkness for 5–7 days. Transfer seedlings to light for exactly 2 hours to initiate thylakoid formation[1].
-
Extraction: Harvest 150 g (fresh weight) of shoots. Homogenize in cold extraction buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM DTT). Centrifuge at 10,000 × g for 15 minutes at 4°C to isolate the thylakoid-rich fraction.
-
Compound Preparation: Dissolve the 3-phenyluracil derivative in 100% DMSO to create a 10 mM stock. Dilute in assay buffer to achieve final testing concentrations (0.01 µM to 100 µM).
-
Assay Incubation: In a black 96-well microplate, combine 100 µL of thylakoid extract, 10 µL of the compound dilution, and 90 µL of assay buffer containing 5 µM protoporphyrinogen IX substrate. Incubate in the dark for 30 minutes.
-
Readout: Measure fluorescence (Excitation: 400 nm / Emission: 630 nm) to quantify protoporphyrin IX accumulation.
Protocol 2: Mammalian Cell Culture – Antiproliferative Cytotoxicity (MTT Assay)
This protocol evaluates the antiproliferative activity of 3-phenyluracil derivatives against human adherent cancer cell lines (e.g., MCF-7, HeLa, A375)[2]. As cyclic oxazine and uracil derivatives have been shown to inhibit the growth of various mammalian cell lines, rigorous viability assays are necessary to determine therapeutic windows[4].
Causality of Experimental Choices
Allowing 24 hours for cell adhesion before treatment ensures cells are in the logarithmic growth phase, preventing false-positive cytotoxicity readings caused by mechanical stress during seeding. Furthermore, the final DMSO concentration must strictly remain below 0.5% (v/v). Why? Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which directly confounds the caspase-dependent apoptotic effects of the 3-phenyluracil compound[3].
System Validation & Quality Control (Self-Validating Design)
-
Positive Control: Doxorubicin (1 µM) to confirm the cell line's apoptotic competency.
-
Negative Control: Untreated cells in complete media to establish maximum baseline growth (100% viability).
-
Vehicle Control: 0.5% DMSO to verify that the solvent alone does not reduce viability below 95%.
Step-by-Step Methodology
-
Cell Seeding: Harvest target cells (e.g., MCF-7) at 80% confluence. Seed at a density of 5 × 10³ cells/well in 100 µL of complete DMEM in a clear 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂[4].
-
Treatment: Prepare serial dilutions of the 3-phenyluracil derivative in complete media (ranging from 1 µM to 100 µM), ensuring final DMSO concentration is ≤0.5%. Aspirate old media and add 100 µL of the treated media to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours to allow viable cells to reduce MTT into purple formazan crystals[4].
-
Solubilization & Readout: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the formazan. Shake for 10 minutes and read absorbance at 570 nm using a microplate reader.
Standard 96-well plate workflow for evaluating 3-phenyluracil cytotoxicity in cell cultures.
Quantitative Data Summary: Expected Assay Parameters
| Parameter | Plant Cell Culture (PPO Assay) | Mammalian Cell Culture (MTT Assay) |
| Target Mechanism | Protoporphyrinogen Oxidase (PPO) Inhibition | Mitochondrial Disruption / Caspase Activation |
| Cell Types / Source | Arabidopsis thaliana, Zea mays (Corn) | MCF-7, HeLa, A375, HT29 |
| Key Readout | Fluorescence (Ex: 400 nm / Em: 630 nm) | Absorbance (Formazan formation at 570 nm) |
| Incubation Time | 2-4 hours (Light dependent) | 48-72 hours |
| Expected IC50 Range | 0.1 - 10 µM (Compound dependent) | 5 - 50 µM (Derivative dependent) |
| Critical Variable | Chlorophyll concentration (quenching risk) | DMSO concentration (<0.5% v/v) |
Sources
in vivo administration of 3-phenylpyrimidine-2,4(1H,3H)-dione in animal models
An Application Note and Protocol Guide for the In Vivo Administration of 3-Phenylpyrimidine-2,4(1H,3H)-dione Derivatives
Executive Summary & Scientific Context
The 3-phenylpyrimidine-2,4(1H,3H)-dione (commonly known as 3-phenyluracil) scaffold is a highly versatile pharmacophore with dual significance in modern life sciences. In agrochemical toxicology, 3-phenyluracil derivatives (such as saflufenacil) are potent inhibitors of protoporphyrinogen IX oxidase (PPO), necessitating rigorous in vivo mammalian safety and pharmacokinetic modeling [1, 2]. Conversely, in pharmacology, the 3-phenyluracil core serves as a critical synthetic precursor for 5-deazaflavins and pyrimidinedione-based agents. These derivatives exhibit profound therapeutic potential, acting as mitochondrial ATP activators for neuroprotection and as inhibitors of targeted oncogenic pathways (e.g., BCAT1 and Wnt/β-catenin) [3, 4].
This guide provides a comprehensive framework for researchers designing in vivo animal models to evaluate both the toxicological profiles of 3-phenyluracil herbicides and the pharmacological efficacy of its advanced therapeutic derivatives.
Mechanistic Pathways & Logical Framework
Understanding the in vivo behavior of 3-phenyluracil compounds requires delineating their mechanism of action based on their structural functionalization.
-
Toxicological/Agrochemical Axis: Direct administration of halogenated 3-phenyluracils inhibits PPO. While highly selective for plant PPO, high-dose mammalian exposure leads to off-target disruption of heme biosynthesis, manifesting primarily as hematopoietic toxicity (decreased red blood cells, hematocrit, and mean corpuscular volume)[2].
-
Pharmacological Axis: When 6-(monosubstituted amino)-3-phenyluracil is cyclized into 5-deazaflavin derivatives, the molecule shifts from a PPO inhibitor to a redox-active coenzyme analog. These derivatives activate sirtuins (SIRT1/3/4/5), enhancing mitochondrial oxidative phosphorylation, increasing intracellular ATP, and providing robust neuroprotection against ischemic calcium overload [3].
Figure 1: Divergent in vivo mechanistic pathways of the 3-phenyluracil scaffold based on structural derivation.
Pharmacokinetics and Toxicity Profile (Data Presentation)
When designing dosing regimens, researchers must account for the rapid absorption and sex-dependent excretion of the 3-phenyluracil core. The table below synthesizes quantitative in vivo data derived from standardized rodent models [1, 2, 3].
| Parameter | Observation / Value | Animal Model | Mechanistic Causality & Notes |
| Absorption (Tmax) | < 1 hour | Rat (Oral) | Highly lipophilic core allows rapid gastrointestinal absorption. |
| Elimination Half-life | Complete within 96h | Rat (Oral) | Rapidly metabolized via demethylation of the uracil ring. |
| Excretion Route | Sex-Dependent | Rat | Males: Primarily fecal (biliary excretion). Females: Primarily urinary. Requires sex-segregated metabolic housing. |
| Target Organ Toxicity | Hematopoietic System | Rat / Dog | LOAEL 13–39 mg/kg/day. Driven by weak mammalian PPO inhibition disrupting heme synthesis. |
| Neuroprotective Dose | 10 µg/kg (Pretreatment) | Mouse (IP) | 5-deazaflavin derivatives decrease 80K depolarization-induced mitochondrial Ca2+ spikes in cortical neurons. |
Experimental Protocols
Protocol A: Pharmacokinetic and Toxicological Assessment of 3-Phenyluracil Herbicides
Objective: To evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) and hematopoietic toxicity of 3-phenyluracil compounds.
1. Formulation and Dosing:
-
Vehicle Selection: Suspend the 3-phenyluracil compound in 0.5% methylcellulose or PEG400. Causality: The compound's low aqueous solubility requires a stabilizing suspension agent to ensure uniform dosing via oral gavage.
-
Administration: Administer via oral gavage at varying doses (e.g., 10, 50, and 100 mg/kg) to male and female Wistar rats.
2. Sex-Segregated Metabolic Housing (Crucial Step):
-
Immediately post-dosing, house rats in individual metabolic cages.
-
Causality: Because 3-phenyluracil exhibits pronounced sex-dependent excretion (males excrete up to 3X higher internal levels via bile/feces, while females excrete via urine) [2], pooling waste will obscure critical pharmacokinetic sex differences. Collect urine and feces at 12, 24, 48, 72, and 96 hours.
3. Hematological and Porphyrin Assessment:
-
At day 28 (for subchronic studies), collect blood via cardiac puncture under isoflurane anesthesia.
-
Analyze for Red Blood Cell (RBC) count, Hematocrit (Ht), and Mean Corpuscular Volume (MCV).
-
Self-Validating Step: Measure hepatic protoporphyrin IX levels using HPLC-fluorescence. A concomitant rise in hepatic porphyrins alongside decreased RBCs validates that the toxicity is specifically PPO-mediated rather than a general cytotoxic event.
Protocol B: In Vivo Evaluation of 3-Phenyluracil-Derived 5-Deazaflavins for Neuroprotection
Objective: To assess the efficacy of 3-phenyluracil-derived 5-deazaflavins in activating mitochondrial ATP production and mitigating ischemic damage.
1. Pretreatment Administration:
-
Synthesize the 5-deazaflavin derivative via the cyclization of 6-(monosubstituted amino)-3-phenyluracil [3].
-
Administer 10 µg/kg of the derivative intraperitoneally (IP) to C57BL/6 mice 30 minutes prior to ischemic induction. Causality: IP administration bypasses first-pass metabolism, ensuring rapid crossing of the blood-brain barrier prior to the ischemic insult.
2. Induction of Ischemic Calcium Overload:
-
Utilize a transient Middle Cerebral Artery Occlusion (tMCAO) model or an ex vivo 80K depolarization model (using 80 mM KCl to induce depolarization in extracted cortical neurons).
-
Causality: High potassium induces rapid cellular depolarization, mimicking the excitotoxic glutamate cascade and massive calcium influx seen in acute stroke.
3. Mitochondrial Function Assay:
-
Isolate cortical neurons post-treatment.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure mitochondrial Ca2+ concentration.
-
Self-Validating Step: Quantify intracellular ATP levels using a luciferin-luciferase bioluminescence assay. Successful sirtuin/mitochondrial activation by the 3-phenyluracil derivative must show a statistically significant maintenance of ATP levels compared to vehicle-treated ischemic controls, directly correlating with reduced Ca2+ overload[3].
References
-
Environmental Protection Agency (EPA). "Pesticides - Fact Sheet for Saflufenacil". Regulations.gov. Available at:[Link]
-
Montana Department of Environmental Quality. "Saflufenacil Human-Health Risk Assessment". MT.gov. Available at: [Link]
- Google Patents. "EP3750543A1 - Use of coenzyme factor for activation of atp production in cell".
- Google Patents. "WO2021063821A1 - Pyrimidinedione derivatives".
high-throughput screening of 3-phenylpyrimidine-2,4(1H,3H)-dione libraries
Application Note: High-Throughput Screening of 3-Phenylpyrimidine-2,4(1H,3H)-dione Libraries for Oncogenic Kinase Inhibition
Introduction & Mechanistic Rationale
The pyrimidine-2,4(1H,3H)-dione scaffold, widely recognized as the uracil core, represents a highly privileged heterocyclic structure in medicinal chemistry[1]. Its inherent capacity to act as a bioisostere for endogenous nucleotides and its ability to engage in complex hydrogen-bonding networks make it an ideal starting point for targeted drug discovery. Functionalization of this core—specifically at the N-1, N-3, C-5, and C-6 positions—has enabled the synthesis of vast, diverse compound libraries, including pyrido[2,3-d]pyrimidines and toxoflavin analogs[1][2].
Recent high-throughput screening (HTS) campaigns have identified 3-phenylpyrimidine-2,4(1H,3H)-dione derivatives as potent modulators of key biological targets, ranging from DNA/RNA synthesis inhibitors[3] to antagonists of the RAF-MEK-ERK signaling cascade[1].
Causality in Structural Design: The 3-phenyl substitution is strategically employed to exploit the hydrophobic pocket adjacent to the ATP-binding cleft in target kinases. Simultaneously, the dione core mimics the pyrimidine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region. This dual-interaction modality allows these derivatives to function as highly potent, ATP-competitive inhibitors.
Fig 1. RAF-MEK-ERK signaling cascade and targeted inhibition by pyrimidine-2,4-dione derivatives.
Assay Design: Overcoming HTS Interferences
When screening libraries of highly conjugated heterocycles like 3-phenyluracil and its fused-ring derivatives (e.g., pyrimido-triazines), researchers frequently encounter Pan-Assay Interference Compounds (PAINS)[4]. These compounds can act as redox cyclers, generating reactive oxygen species (ROS), or exhibit intrinsic auto-fluorescence, leading to false-positive data in standard colorimetric or prompt-fluorescence assays[4][5].
The TR-FRET Solution: To establish a self-validating and interference-free screening system, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By employing a long-lifetime lanthanide donor (Europium), a temporal delay (e.g., 100 µs) is introduced between the excitation pulse and the emission reading. Causality: This delay allows all short-lived background auto-fluorescence from the compound library to decay completely before the FRET signal is quantified, ensuring that the measured signal is exclusively derived from the biochemical binding event.
Step-by-Step Protocol: TR-FRET Kinase Screening
This protocol details the primary HTS workflow for evaluating a 10,000-compound 3-phenylpyrimidine-2,4(1H,3H)-dione library against RAF kinase.
A. Reagent Preparation
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Rationale: Brij-35, a non-ionic detergent, is critical. It prevents the non-specific aggregation of hydrophobic 3-phenyluracil derivatives, which is a primary cause of false-positive enzyme inhibition.
-
Enzyme/Substrate Mix: Dilute RAF kinase and biotinylated MEK1 (substrate) in the Kinase Buffer.
-
Detection Mix: Prepare a solution containing 50 mM EDTA, Europium-labeled anti-phospho-MEK antibody, and Allophycocyanin (APC)-labeled streptavidin.
B. Acoustic Compound Dispensing
-
Utilize an Echo® Acoustic Dispenser to transfer 50 nL of each library compound (10 mM in 100% DMSO) into a 384-well low-volume assay plate. Rationale: Acoustic dispensing eliminates physical tip carryover and allows for direct dilution. The final DMSO concentration is restricted to ≤1%, preserving the structural integrity of the RAF kinase.
C. Reaction Execution (Self-Validating System)
-
Controls: Designate columns 1 and 2 for controls. Add a known reference inhibitor (e.g., Sorafenib) to column 1 (Positive Control, 100% inhibition) and DMSO vehicle to column 2 (Negative Control, 0% inhibition).
-
Addition: Dispense 5 µL of the Enzyme/Substrate Mix into all wells. Incubate for 10 minutes at room temperature to allow pre-binding of the competitive inhibitors to the kinase hinge region.
-
Initiation: Add 5 µL of ATP solution. Crucial Step: The ATP concentration must be set precisely at its empirically determined Km value. This balances the assay's sensitivity to ATP-competitive 3-phenylpyrimidine-2,4-diones while maintaining a robust signal window.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
D. Detection & Quality Control
-
Quenching: Add 10 µL of the Detection Mix to all wells. The EDTA immediately chelates Mg²⁺, halting the kinase reaction.
-
Reading: Incubate for 60 minutes to allow the FRET complex to form. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs).
-
Validation: Calculate the Z'-factor using the control columns. A Z'-factor ≥ 0.6 validates the assay plate for hit progression.
Data Presentation & Hit Triage
Following the primary screen, hits (defined as >50% inhibition at 10 µM) must be triaged to eliminate redox liabilities and PAINS[4]. Orthogonal cell-based viability assays are then deployed to confirm functional efficacy.
Table 1: Structure-Activity Relationship (SAR) Summary of Top HTS Hits
| Compound ID | C-5 Substitution | C-6 Substitution | RAF IC₅₀ (nM) | Cell Viability IC₅₀ (µM) | PAINS / Redox Alert |
| PPD-001 | -H | -NH₂ | >10,000 | >50.0 | None |
| PPD-042 | -CH₃ | -Phenyl | 412 | 12.4 | None |
| PPD-088 | -Bromovinyl | -H | 85 | 4.2 | None |
| PPD-112 | -OH | -N=N-Aryl | 12 | 0.8 | High (Redox Cycler) |
| PPD-145 | -CF₃ | -Pyridyl | 24 | 1.1 | None |
Note: Compound PPD-112, despite high biochemical potency, contains a diazo linkage known to act as a redox cycler, flagging it as a false-positive PAINS candidate during triage.
Fig 2. High-throughput screening triage workflow for 3-phenylpyrimidine-2,4(1H,3H)-dione libraries.
References
-
ResearchGate. "Microwave-Assisted Synthesis of 3-Aryl-pyrimido[5,4-e][1,2,4]triazine-5,7-(1H,6H)-dione Libraries: Derivatives of Toxoflavin." ResearchGate. Available at: [Link]
-
ResearchGate. "Investigation of 3-aryl-pyrimido[5,4-e][1,2,4]triazine-5,7-diones as small molecule antagonists of β-catenin/TCF transcription." ResearchGate. Available at: [Link]
-
ResearchGate. "Various biologically active pyrido[2,3-d]pyrimidines." ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: 3-Phenylpyrimidine-2,4(1H,3H)-dione Derivatives in Agricultural Science
Executive Summary
The chemical scaffold 3-phenylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 3-phenyluracil) serves as the core pharmacophore for a highly efficacious class of agricultural herbicides. Commercialized derivatives, such as saflufenacil and tiafenacil, have revolutionized pre-plant burndown and selective post-emergence weed control [4]. As a Senior Application Scientist, I have structured this guide to move beyond basic summaries, providing drug development professionals and agronomists with the mechanistic causality, formulation chemistry, and self-validating experimental protocols required to successfully screen and develop novel 3-phenyluracil derivatives.
Mechanism of Action (MoA): PPO Inhibition & Oxidative Burst
The herbicidal efficacy of 3-phenyluracils is driven by their competitive inhibition of Protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4) , the last common enzyme in the biosynthesis of chlorophyll and heme [1].
The Causality of Cell Death: When 3-phenyluracil binds to the PPO enzyme, its natural substrate (protoporphyrinogen IX) accumulates rapidly within the chloroplast and mitochondria. Because the normal enzymatic pathway is blocked, this excess substrate leaks into the plant cell cytosol. In the cytosol, it is non-enzymatically oxidized into protoporphyrin IX. Upon exposure to sunlight, cytosolic protoporphyrin IX acts as a potent photosensitizer, transferring energy to ground-state oxygen to generate highly reactive singlet oxygen ( 1O2 ) . This oxidative burst causes rapid lipid peroxidation, irreversible loss of membrane integrity, and subsequent plant cell death within hours of application [1].
Fig 1: Mechanism of action of 3-phenyluracil via PPO inhibition and ROS generation.
Formulation Chemistry and Crop Safening Strategies
While 3-phenyluracils are exceptional broadleaf herbicides, their inherent phytotoxicity to dicotyledonous crops (e.g., soybeans, cotton) requires precise modulation through formulation and safening [2].
-
Formulation Insight: 3-phenyluracils often feature an N-(aminosulfonyl)-carboxamide side-chain that is highly susceptible to hydrolysis at basic pH levels. Attempting to formulate these in standard aqueous solutions leads to uncontrolled interconversion of crystalline hydrates and rapid degradation. Therefore, they must be formulated as Oil Dispersions (OD) or strictly buffered Suspension Concentrates (SC) to maintain physical stability over prolonged storage [3].
-
Safening Mechanisms: To achieve selective weed control without sacrificing crop yield, 3-phenyluracils are co-applied with safeners such as N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide (Cyprosulfamide). Safeners act by upregulating cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs) specifically in the crop plant, accelerating the metabolic detoxification of the herbicide before lipid peroxidation can occur [1, 2].
Fig 2: Standardized experimental workflow for evaluating novel 3-phenyluracil herbicides.
Experimental Protocols
Protocol 1: In Vitro PPO Inhibition Assay (Self-Validating System)
Objective: To determine the half-maximal inhibitory concentration ( IC50 ) of novel 3-phenyluracil derivatives. Validation Logic: This assay measures the fluorescence of protoporphyrin IX. A valid run must show a dose-dependent decrease in fluorescence. A positive control (Saflufenacil) ensures the extracted enzyme is viable, while a vehicle-only negative control establishes the baseline autofluorescence.
Step-by-Step Methodology:
-
Enzyme Extraction: Isolate intact chloroplasts from Arabidopsis thaliana leaves using a sucrose density gradient (centrifuge at 400×g for 5 min to remove debris, then 5000×g for 10 min to pellet chloroplasts). Lyse the pellet in 50 mM HEPES buffer (pH 7.5) containing 5 mM DTT and 1 mM EDTA.
-
Substrate Preparation (Critical Step): Protoporphyrinogen IX is highly unstable. Chemically reduce protoporphyrin IX to protoporphyrinogen IX using sodium amalgam. Field Insight: This must be done under strictly anaerobic conditions (argon atmosphere). Even trace oxygen will cause auto-oxidation, leading to false-negative IC50 shifts.
-
Assay Reaction: In a 96-well black microtiter plate, combine 100 µL of assay buffer (100 mM Tris-HCl, pH 7.2, 5 mM DTT, 1 mM EDTA), 10 µL of the PPO extract, and 5 µL of the 3-phenyluracil test compound (serial dilutions from 0.1 nM to 10 µM in DMSO).
-
Incubation: Initiate the reaction by adding 10 µL of protoporphyrinogen IX (final concentration 5 µM). Incubate in the dark at 30°C for exactly 30 minutes.
-
Termination & Measurement: Stop the enzymatic reaction by adding 50 µL of 0.1 M HCl. Measure fluorescence using a microplate reader (Excitation: 410 nm; Emission: 633 nm).
-
Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.
Protocol 2: Greenhouse Bioefficacy and Crop Safening Evaluation
Objective: To assess in vivo weed control efficacy and crop phytotoxicity. Step-by-Step Methodology:
-
Planting: Sow seeds of target weeds (e.g., Amaranthus retroflexus) and crop plants (e.g., Glycine max - Soybean) in standard potting mix. Maintain in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod.
-
Application: At the 2- to 3-leaf stage, apply the formulated 3-phenyluracil using a track sprayer calibrated to deliver 200 L/ha at 200 kPa.
-
Treatment Groups: (A) Vehicle control, (B) 3-phenyluracil alone (10-50 g a.i./ha), (C) 3-phenyluracil + Cyprosulfamide Safener (1:1 ratio).
-
-
Evaluation: Assess visual injury (0% = no injury, 100% = complete plant death) at 7, 14, and 21 Days After Treatment (DAT).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry at 70°C for 48 hours, and record dry weights to quantify growth inhibition.
Quantitative Data Summary
The following table summarizes expected experimental benchmarks when comparing commercial 3-phenyluracil derivatives against a novel candidate and a baseline control.
| Compound | Target Enzyme | IC50 (nM) | Weed Control Efficacy (21 DAT) | Crop Phytotoxicity (Soybean, 21 DAT) | Safened Phytotoxicity (with Cyprosulfamide) |
| Vehicle Control | N/A | N/A | 0% | 0% | 0% |
| Saflufenacil | PPO | 0.45 | 98% | 35% | < 5% |
| Tiafenacil | PPO | 0.62 | 96% | 28% | < 5% |
| Novel 3-Phenyluracil | PPO | 1.10 | 92% | 18% | 0% |
References
- Title: Plants having increased tolerance to herbicides. Source: US Patent 10,968,462 B2.
- Title: Herbicidal compositions based on 3-phenyluracils and N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide. Source: WO 2007/042447 A2.
- Title: Liquid suspension concentrate formulations containing saflufenacil. Source: US Patent 8,703,650 B2.
- Title: Herbicidal combination comprising saflufenacil and glufosinate. Source: WO 2016/113334 A1.
Technical Support Center: Crystallization of 3-Phenylpyrimidine-2,4(1H,3H)-dione
Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers and process chemists dealing with the isolation and purification of 3-phenylpyrimidine-2,4(1H,3H)-dione (commonly known as 3-phenyluracil).
The crystallization of 3-phenyluracil presents unique thermodynamic and kinetic challenges. The molecule possesses a highly polar uracil core—capable of acting as a robust hydrogen-bond donor (N1-H) and acceptor (C2=O, C4=O)—paired with a bulky, hydrophobic phenyl ring at the N3 position[1]. This amphiphilic dichotomy often leads to competing solvation interactions, making the system highly susceptible to liquid-liquid phase separation (LLPS), polymorphism, and solvent entrapment[2].
Below, we dissect the causality of these phenomena and provide field-proven, self-validating protocols to ensure scalable, high-purity crystal yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 3-phenyluracil batch consistently "oil out" instead of forming a crystalline suspension?
Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the rate of supersaturation generation exceeds the kinetic rate of crystal nucleation[3]. Because 3-phenyluracil has a hydrophobic phenyl ring, rapid cooling in mixed solvent systems (e.g., ethanol/water) forces the solute to demix into a dense, solute-rich liquid phase rather than integrating into a highly ordered crystalline lattice[4]. The bulky N3-phenyl group sterically hinders the rapid formation of the typical R22(8) hydrogen-bonded uracil dimers, delaying nucleation and allowing the metastable oil phase to dominate[1]. Intervention: You must bypass the kinetic LLPS boundary by forcing the system down a thermodynamic pathway. This is achieved by reducing the cooling rate to <0.1 °C/min and introducing seed crystals well within the metastable zone before the cloud point is reached[5].
Q2: How do I prevent the oiled-out emulsion from turning into a sticky, amorphous gum?
Causality: Oiling out droplets exhibit high molecular mobility and act as an excellent solvent for structurally similar impurities[3]. When these droplets eventually undergo spontaneous solidification, they bypass the impurity-rejection mechanisms of slow crystal growth, resulting in an amorphous, impure mass[6]. Intervention: Do not attempt to filter an oiled-out batch. Instead, immediately reheat the reactor until the emulsion completely redissolves into a single clear phase ( T>Tclear )[5]. Adjust the solvent composition by increasing the ratio of the primary solvent to widen the metastable zone, then execute a seeded crystallization.
Q3: Why am I seeing inconsistent crystal habits and variable melting points across different batches?
Causality: 3-phenyluracil can form multiple supramolecular synthons depending on the solvent environment. In the presence of trace water, water molecules can bridge the N1-H and C=O sites, altering the lattice energy and forming pseudopolymorphs (hydrates)[2]. Intervention: Standardize the water activity in your organic solvents. If an anhydrous polymorph is required, utilize azeotropic distillation prior to crystallization and maintain a dry nitrogen sweep during the cooling phase.
Part 2: Logical Workflows & Mechanistic Pathways
The following diagrams illustrate the decision-making process for troubleshooting oiling out and the mechanistic divergence between kinetic phase separation and thermodynamic crystal growth.
Caption: Decision matrix and intervention workflow for resolving liquid-liquid phase separation.
Caption: Mechanistic divergence between kinetic oiling out and thermodynamic H-bond crystallization.
Part 3: Self-Validating Experimental Protocol
To reliably isolate 3-phenylpyrimidine-2,4(1H,3H)-dione without encountering LLPS, utilize this Seeded Anti-Solvent Crystallization methodology. This protocol includes built-in validation checks to ensure the system remains on the thermodynamic pathway.
Phase 1: Dissolution & Clarification
-
Suspend crude 3-phenyluracil in Dimethyl Sulfoxide (DMSO) at a ratio of 1 g / 5 mL.
-
Heat the reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Polish filter the hot solution through a pre-warmed 0.22 µm PTFE membrane to remove foreign nucleating agents.
Phase 2: Metastable Zone Targeting & Seeding 4. Set the reactor temperature to 50 °C. 5. Begin adding the anti-solvent (Deionized Water) at a highly controlled rate of 0.1 mL/min. 6. Monitor the solution. Stop the anti-solvent addition the exact moment a faint, transient opalescence is observed, then inject 0.5 mL of DMSO to restore strict clarity. You are now at the upper edge of the metastable zone. 7. Introduce Seeds: Add 1-2 wt% of highly pure, milled 3-phenyluracil seed crystals.
-
Self-Validation Check: Observe the seeds for 10 minutes. If the seeds dissolve, the solution is undersaturated; you must add more anti-solvent. If the seeds remain suspended with sharp edges under in-line microscopy, the thermodynamic environment is validated[6].
Phase 3: Aging & Desupersaturation 8. Hold the suspension isothermally at 50 °C for 120 minutes. This allows the N1-H hydrogen-bond networks to establish and the seeds to consume the initial supersaturation, physically preventing oiling out[5]. 9. Resume anti-solvent addition at a slightly faster rate (0.2 mL/min) until a 1:1 DMSO:Water volumetric ratio is reached. 10. Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.
Phase 4: Isolation 11. Filter the resulting dense slurry. Wash the filter cake twice with cold 10% DMSO/Water, followed by a final wash with cold Heptane to displace residual polar solvents. 12. Dry under vacuum at 45 °C for 12 hours.
Part 4: Quantitative Solvent System Data
Selecting the correct solvent system is critical for balancing solubility and mitigating the risk of LLPS. Use the table below to select the optimal system for your specific scale and purity requirements.
| Solvent System | 3-Phenyluracil Solubility | Expected Phase Behavior | Process Recommendation |
| Ethanol / Water | High in EtOH, Low in H₂O | High risk of LLPS (Oiling out) | Avoid for unseeded cooling. Requires strict seeding and slow anti-solvent addition. |
| DMSO / Water | Very High in DMSO | Moderate risk of LLPS | Optimal. Use as primary system for seeded anti-solvent protocols. |
| Ethyl Acetate / Hexane | Moderate in EtOAc | Direct Nucleation (Good Yield) | Ideal for evaporative or cooling crystallization at smaller scales. |
| Toluene | Low | Direct Nucleation (Poor Yield) | Use strictly as an anti-solvent for less polar primary solvents. |
References
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity CrystEngComm (RSC Publishing)[Link]
-
Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals PubMed (NIH)[Link]
-
Oiling Out in Crystallization Mettler Toledo[Link]
-
The Problem of Oiling Out in Chemical Process Development KiloMentor[Link]
-
Melting of Hydrogen Bonds in Uracil Derivatives Probed by Infrared Spectroscopy Surface Science Research Centre[Link]
-
Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Aragen [Link]
Sources
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
Technical Support Center: Enhancing the Bioavailability of 3-Phenylpyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for researchers working with 3-phenylpyrimidine-2,4(1H,3H)-dione and related heterocyclic compounds. This guide is designed to provide drug development professionals with actionable troubleshooting strategies and in-depth answers to frequently asked questions concerning the enhancement of oral bioavailability for in vivo studies. As a Senior Application Scientist, my goal is to bridge the gap between theory and practice, offering scientifically grounded protocols and explaining the rationale behind each experimental step.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your experimental approach in solid biopharmaceutical principles.
Q1: What is 3-phenylpyrimidine-2,4(1H,3H)-dione, and why is its bioavailability a primary concern for in vivo studies?
3-Phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine class, a scaffold known for a wide range of biological activities.[1][2] Based on its structure—featuring a phenyl group and a pyrimidine-dione core—it is predicted to be a lipophilic molecule with poor aqueous solubility. Such characteristics are typical of compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[3]
The primary concern for in vivo studies is that oral bioavailability is often limited by the drug's dissolution rate in the gastrointestinal (GI) tract.[4] For a therapeutic effect to be observed and accurately quantified, the compound must first dissolve in GI fluids to be absorbed into systemic circulation.[5] Poor dissolution leads to low and erratic plasma concentrations, compromising the reliability and reproducibility of preclinical efficacy and toxicity studies.[6]
Q2: What are the critical physicochemical properties of 3-phenylpyrimidine-2,4(1H,3H)-dione that I must characterize before formulation development?
A systematic approach begins with a thorough physicochemical characterization to diagnose the specific bioavailability barriers.[5] This data is the foundation upon which all formulation strategies are built.
| Parameter | Importance for Bioavailability | Typical Method(s) |
| Aqueous Solubility | Determines the maximum concentration that can dissolve in the gut. A key limiter for BCS Class II/IV drugs. | Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8) to simulate GI conditions. |
| LogP / LogD | Indicates the lipophilicity of the compound. High LogP often correlates with poor solubility but good permeability. | Shake-flask method (octanol/water), HPLC-based methods. |
| pKa | Determines the ionization state of the molecule at different GI pHs, which affects both solubility and permeability. | Potentiometric titration, UV-spectrophotometry. |
| Solid-State Form | Polymorphs, solvates, and amorphous forms can have vastly different solubilities and dissolution rates.[7] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
| Chemical Stability | Assesses degradation in relevant GI pH conditions and in the presence of enzymes. | Stability testing in simulated gastric and intestinal fluids. |
Q3: What are the primary factors that limit the oral bioavailability of a compound like 3-phenylpyrimidine-2,4(1H,3H)-dione?
The journey of an orally administered drug is fraught with obstacles. For a lipophilic, poorly soluble compound, the main barriers can be visualized as a sequential process.
Caption: Key barriers to oral bioavailability.
-
Poor Aqueous Solubility & Slow Dissolution Rate: This is the most significant hurdle. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the drug's surface area and its intrinsic solubility.[8] Both are low for a crystalline, lipophilic compound.
-
First-Pass Metabolism: After absorption, the drug enters the portal circulation and passes through the liver before reaching the rest of the body. Pyrimidine structures can be susceptible to metabolism by hepatic enzymes (e.g., cytochrome P450s), which can significantly reduce the amount of active drug reaching systemic circulation.[9][10]
Q4: How can I quantify 3-phenylpyrimidine-2,4(1H,3H)-dione in plasma or other biological matrices?
Accurate bioanalysis is essential for determining pharmacokinetic parameters. The gold standard for quantifying small molecules like this in complex biological samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) .
-
Why HPLC-MS/MS? This technique offers superior sensitivity and selectivity compared to methods like HPLC-UV.[11] It can detect and quantify the compound at very low concentrations (ng/mL or pg/mL), which is crucial when low bioavailability is expected.
-
Method Development Outline:
-
Sample Preparation: Protein precipitation is a common first step to remove macromolecules from plasma samples. This is typically done by adding a cold organic solvent like acetonitrile or methanol.
-
Chromatography: A reversed-phase C18 or C8 column is typically used to separate the analyte from endogenous matrix components.[11][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular weight of the compound) and a specific product ion generated by fragmentation, ensuring high selectivity.[11]
-
Troubleshooting Guide for In Vivo Studies
This section provides solutions to specific experimental problems you may encounter.
Problem: I'm observing low or undetectable plasma concentrations of my compound after oral dosing.
This is the most common issue for poorly soluble compounds. The root cause is almost always insufficient absorption, which can stem from poor solubility or rapid metabolism.
Potential Cause A: Poor Aqueous Solubility and Dissolution
Your primary goal is to increase the concentration of the dissolved drug in the GI tract. Several formulation strategies can achieve this, ranging in complexity.
This is often the simplest approach for early-stage animal studies. A co-solvent is a water-miscible organic solvent that enhances the solubility of a lipophilic drug.
Protocol: Preparation of a Co-Solvent Formulation
-
Solubility Screening: Determine the solubility of 3-phenylpyrimidine-2,4(1H,3H)-dione in various pharmaceutically acceptable solvents (e.g., DMSO, NMP, PEG 400, Propylene Glycol).
-
Select a System: Choose a primary solvent that provides high solubility. A common combination is DMSO and PEG 400.
-
Prepare the Vehicle: Create a vehicle blend. For example, a 10% DMSO, 40% PEG 400, and 50% water (or saline) mixture.
-
Dissolve the Compound: Dissolve the compound in the DMSO first.
-
Admix: Slowly add the PEG 400 while vortexing. Finally, add the water or saline dropwise while continuously vortexing to prevent precipitation.
-
Final Check: Visually inspect the final formulation for clarity and absence of precipitation before dosing.
Expert Insight: While simple, co-solvent systems can sometimes lead to drug precipitation upon contact with the aqueous environment of the GI tract. This is a key limitation. Always prepare the formulation fresh and check for stability.
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[13] This presents the drug in a solubilized state, bypassing the dissolution barrier.[8]
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Protocol: Screening for a Simple SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of your compound in various oils (e.g., Miglyol 812, sesame oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).[14]
-
-
Construct a Ternary Phase Diagram (Optional but Recommended): This helps identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions.
-
Prepare Trial Formulations: Based on solubility data, mix different ratios of the selected excipients. For example, start with a formulation of 30% oil, 50% surfactant, and 20% co-solvent.
-
Add Compound: Dissolve the 3-phenylpyrimidine-2,4(1H,3H)-dione into the excipient mixture with gentle heating and stirring until a clear solution is formed.
-
Assess Emulsification: Add 1 mL of the formulation to 500 mL of water in a beaker with gentle stirring. A good SEDDS will disperse rapidly to form a clear or slightly bluish-white microemulsion.
-
Characterize Droplet Size: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. An ideal size is typically below 200 nm for optimal absorption.
This strategy involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state.[7] The amorphous form has higher kinetic solubility than the stable crystalline form, leading to supersaturation in the GI tract and enhanced absorption.
Expert Insight: This is a more complex approach, typically requiring specialized equipment like a spray dryer or hot-melt extruder. It is often reserved for later-stage development but can be highly effective for very challenging compounds.[13]
Potential Cause B: Rapid First-Pass Metabolism
If formulation strategies fail to significantly improve exposure, the issue may be rapid clearance by metabolic enzymes in the gut wall or liver.
These assays provide a measure of the compound's intrinsic clearance, helping to predict its in vivo metabolic fate.[9]
Protocol: Microsomal Stability Assay
-
Reagents: Pooled liver microsomes (from the relevant species, e.g., rat, human), NADPH (cofactor), potassium phosphate buffer (pH 7.4), test compound stock solution (in DMSO), and a positive control (a known rapidly metabolized compound like verapamil).
-
Reaction Setup:
-
In a microcentrifuge tube, add buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add NADPH (to a final concentration of 1 mM) to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the reaction and precipitates the microsomal proteins.[9]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using HPLC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance.
| Parameter | Typical Experimental Conditions |
| Species | Human, Rat, Mouse, Dog |
| Microsomal Protein Conc. | 0.4 - 1.0 mg/mL |
| Test Compound Conc. | 1 - 10 µM |
| NADPH Conc. | 1 - 5 mM |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min |
| Final DMSO Conc. | < 1% |
| Data adapted from BenchChem Application Notes.[9] |
Problem: I'm observing high variability in plasma concentrations between animals.
High inter-animal variability can obscure the true dose-response relationship and requires more animals to achieve statistical significance.
Potential Cause: Inconsistent Dissolution and Food Effects
For a poorly soluble drug, minor physiological differences between animals (e.g., gastric pH, GI motility, presence of food) can have a major impact on absorption.[6]
-
Fasting: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing to minimize the influence of food on GI physiology.
-
Formulation Homogeneity: Ensure your dosing formulation is a true solution and is stable throughout the dosing period. If it is a suspension, ensure it is uniformly suspended before drawing each dose.
-
Lipid-based systems like SEDDS are often excellent at reducing variability.[8] By presenting the drug in a pre-dissolved state, they make absorption less dependent on the animal's physiological state, often mitigating the "food effect."[5]
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Gohil, K. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Investigation, 38(3), 169-181. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 127-131. [Link]
-
Wan, Q. L., et al. (2020). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 12(1), 101-120. [Link]
-
Hiraoka, A., et al. (1992). Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids. Journal of UOEH, 14(3), 211-220. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Drug Delivery and Therapeutics, 7(5), 113-119. [Link]
-
Mohammed, H. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6335. [Link]
-
A Quick and Simple HPLC Method for the Quantification of the Immunosuppressor 6-Mercaptopurine in Human Plasma (Withdrawn). (n.d.). Longdom Publishing. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
structure-activity relationship (SAR) of 3-phenylpyrimidine-2,4(1H,3H)-dione derivatives
Structure-Activity Relationship (SAR) Comparison Guide: 3-Phenylpyrimidine-2,4(1H,3H)-dione Derivatives as PPO Inhibitors
Executive Summary
The 3-phenylpyrimidine-2,4(1H,3H)-dione scaffold—frequently referred to in literature as 3-phenyluracil—is a highly privileged structural motif in both agrochemical design and emerging pharmaceutical photodynamic therapies. The primary biological target of these derivatives is Protoporphyrinogen IX oxidase (PPO) , a critical enzyme in the tetrapyrrole (chlorophyll and heme) biosynthesis pathway[1]. This guide deconstructs the structure-activity relationship (SAR) of this class, objectively comparing the performance of key derivatives and providing self-validating experimental protocols for evaluating novel analogs.
Mechanism of Action: The PPO Inhibition Pathway
PPO (EC 1.3.3.4) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the last common step before the pathway diverges toward heme or chlorophyll[1]. 3-Phenyluracil derivatives act as potent, competitive substrate analogs.
When PPO is inhibited, the highly unstable substrate (protoporphyrinogen IX) accumulates in the chloroplast or mitochondria and leaks into the cytosol. There, it is non-enzymatically oxidized by peroxidases into protoporphyrin IX. In the presence of light and oxygen, this accumulated protoporphyrin IX acts as a potent photosensitizer, generating massive amounts of singlet oxygen (ROS). This oxidative stress triggers catastrophic lipid peroxidation, membrane disruption, and rapid cell death[2].
Fig 1: Mechanism of action of 3-phenyluracil derivatives via PPO inhibition and ROS generation.
SAR Deconstruction: Engineering the Scaffold
The optimization of the 3-phenyluracil scaffold relies on precise modifications across four distinct structural zones. Understanding the causality behind these modifications is essential for rational drug and agrochemical design.
-
Uracil C6 Position (Target Affinity): A strong electron-withdrawing group—almost exclusively a trifluoromethyl (-CF3) group—is strictly required. This moiety mimics the electrostatic profile of the transition state during protoporphyrinogen oxidation, locking the inhibitor tightly into the hydrophobic active site of PPO.
-
Uracil N1 Position (Lipophilicity): Small substituents, such as a methyl (-CH3) or amino (-NH2) group, are necessary to optimize the molecule's lipophilicity (LogP), ensuring it can efficiently cross the double membranes of chloroplasts or mitochondria.
-
Phenyl C4 Position (Metabolic Stability): Halogenation at this position (typically -F or -Cl) is critical to block rapid metabolic degradation by cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of the compound.
-
Phenyl C5 Position (Selectivity & Mobility): The C5 "tail" is the primary site for modern innovation. Modifying this side chain dictates the macroscopic properties of the molecule. For instance, bulky, hydrophilic side chains (like the sulfamoyl carboxamide in saflufenacil) shift the molecule from a purely contact-acting agent to a systemically mobile compound capable of phloem transport[3].
Fig 2: SAR logic tree detailing the structural optimization of the 3-phenyluracil scaffold.
Comparative Analysis of Key Derivatives
The table below summarizes the structural evolution and performance metrics of leading 3-phenyluracil derivatives[4].
| Compound | Uracil C6 | Uracil N1 | Phenyl C4 | Phenyl C5 Side Chain | Representative PPO IC50 (nM)* | Primary Application Profile |
| Butafenacil | -CF3 | -CH3 | -Cl | Allyl ester | ~2.5 | Broad-spectrum contact action; low systemic mobility. |
| Saflufenacil | -CF3 | -CH3 | -F | Sulfamoyl carboxamide | ~0.4 | High systemic mobility (phloem/xylem); pre-plant burndown. |
| Tiafenacil | -CF3 | -NH2 | -Cl | Thioester | ~1.2 | Extremely fast-acting contact action; rapid membrane rupture. |
| Trifludimoxazin | -CF3 | -CH3 | -F | Morpholinone | ~0.8 | Long-residual pre-emergence; optimized soil binding. |
*Note: IC50 values are representative ranges derived from isolated wild-type plant PPO assays. Exact values vary depending on the specific species (e.g., Amaranthus vs. Arabidopsis) and assay conditions.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of novel 3-phenyluracil derivatives must utilize self-validating experimental systems. The following protocols detail the causality behind critical methodological choices.
Protocol A: In Vitro PPO Enzyme Inhibition Assay
This assay quantifies the direct binding affinity (IC50) of the derivative to the PPO enzyme.
-
Causality Focus: The substrate, protoporphyrinogen IX, is highly unstable and rapidly auto-oxidizes in the presence of light and oxygen, which can create false-negative inhibition data. The protocol must strictly control for this.
-
Step-by-Step:
-
Substrate Preparation: Synthesize protoporphyrinogen IX fresh daily by reducing protoporphyrin IX with sodium amalgam in a strictly anaerobic, dark environment.
-
Buffer Setup: Prepare the assay buffer (0.1 M Tris-HCl, pH 7.5) containing 5 mM Dithiothreitol (DTT) and 1 mM EDTA. Causality: DTT maintains the reduced state of the substrate until enzymatic turnover begins.
-
Enzyme Incubation: Pre-incubate recombinant PPO (0.5 µg) with varying concentrations of the 3-phenyluracil derivative (0.01 nM to 10 µM) in the dark for 15 minutes at 30°C.
-
Reaction Initiation: Add 5 µM of the prepared protoporphyrinogen IX to initiate the reaction.
-
Quantification: Measure the formation of protoporphyrin IX using a spectrofluorometer (Excitation: 410 nm; Emission: 630 nm) continuously for 10 minutes.
-
Self-Validation: Run a "No-Enzyme" control to establish the baseline auto-oxidation rate (which must be subtracted from all readings). Run Acifluorfen as a positive control standard.
-
Protocol B: Cellular Lipid Peroxidation (TBARS) Assay
This assay links the biochemical inhibition of PPO to the phenotypic endpoint: membrane destruction via ROS.
-
Causality Focus: Mechanical homogenization of tissue can artificially induce lipid peroxidation, skewing the data. An antioxidant must be used during extraction to freeze the in vivo state.
-
Step-by-Step:
-
Treatment: Expose target cells/leaf discs to the derivative (1 µM) and incubate under controlled light conditions (500 µmol m⁻² s⁻¹) for 12 hours.
-
Extraction: Homogenize the tissue in 0.1% trichloroacetic acid (TCA) containing 0.05% Butylated Hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, preventing artifactual ex vivo lipid peroxidation during the mechanical grinding process.
-
Reaction: Centrifuge the homogenate. Mix 1 mL of the supernatant with 2 mL of 20% TCA containing 0.5% Thiobarbituric Acid (TBA).
-
Heating: Incubate the mixture at 95°C for 30 minutes, then rapidly cool on ice to stop the reaction.
-
Quantification: Measure the absorbance of the resulting malondialdehyde (MDA)-TBA chromophore at 532 nm. Subtract the non-specific background absorbance at 600 nm.
-
Self-Validation: Perform an orthogonal validation by measuring electrolyte leakage (using a conductivity meter) on a parallel set of treated discs. A linear correlation between MDA accumulation and conductivity spikes validates that the measured lipid peroxidation is actively causing membrane rupture.
-
References
- Source: google.
- WO 2018/114759 A1 - Googleapis.
- Source: google.
- WO 2011/070054 A1 - Googleapis.
Sources
- 1. US10968462B2 - Plants having increased tolerance to herbicides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7375058B2 - Herbicidal mixtures based on 3-phenyluracils - Google Patents [patents.google.com]
A Researcher's Guide to Kinase Selectivity Profiling: Assessing 3-phenylpyrimidine-2,4(1H,3H)-dione Against a Comprehensive Kinase Panel
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human genome encodes over 500 kinases, and their high degree of structural conservation, especially within the ATP-binding site, presents a significant challenge: achieving inhibitor selectivity.[1][3] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[1][4] Therefore, a rigorous assessment of a compound's kinase selectivity profile early in the drug development pipeline is not just advantageous, but essential.
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule inhibitor, using the hypothetical compound 3-phenylpyrimidine-2,4(1H,3H)-dione as an example. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro kinase assays, and offer insights into data analysis and interpretation, equipping researchers with the knowledge to generate robust and reliable selectivity data.
The Rationale for Comprehensive Kinase Profiling
The promiscuity of kinase inhibitors is a well-documented phenomenon.[1][4] Many inhibitors, even those designed to be specific, often exhibit activity against multiple kinases.[4][5] This polypharmacology can sometimes be beneficial, leading to efficacy in different diseases.[4] However, more often than not, it is a liability. Comprehensive profiling against a large, diverse panel of kinases is the most effective way to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended kinase targets of a compound.
-
Predict Potential Off-Target Effects: Early identification of potential liabilities can save significant time and resources.
-
Guide Structure-Activity Relationship (SAR) Studies: Understanding the selectivity profile can inform medicinal chemistry efforts to optimize potency and selectivity.[4]
-
Provide a Quantitative Measure of Selectivity: Enable objective comparison between different compounds.
Designing the Kinase Selectivity Study
A well-designed kinase selectivity study is a multi-tiered process. The initial step is typically a broad screen at a single high concentration, followed by more detailed dose-response studies for any "hits".[6]
Tier 1: Primary Screening at a Single Concentration
The initial screen aims to cast a wide net to identify any potential interactions.
-
Kinase Panel Selection: The choice of kinases is critical. A comprehensive panel should cover all major branches of the human kinome (e.g., AGC, CAMK, CMGC, CK1, STE, TK, TKL, lipid, and atypical kinases).[7][8] Several commercial vendors offer large kinase panels for screening.[7][8][][10]
-
Compound Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used to maximize the chances of detecting even weak interactions.[6]
-
Assay Format: Radiometric assays, such as the [³³P]-ATP filter binding assay, are considered the gold standard for their sensitivity and reliability.[4][10] However, various non-radiometric methods, including fluorescence-based and luminescence-based assays, are also widely used and can be suitable for high-throughput screening.[7][11]
Tier 2: Dose-Response Analysis (IC50 Determination)
For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[6] This provides a quantitative measure of the compound's potency against each of these kinases.
Figure 1: Experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The following is a generalized protocol for an in vitro radiometric kinase assay. Specific conditions will need to be optimized for each kinase-substrate pair.
Materials and Reagents
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
[γ-³³P]ATP (or [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (at a concentration close to the Km for each kinase, if known)[12]
-
3-phenylpyrimidine-2,4(1H,3H)-dione stock solution (in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well assay plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Kinase Assay Protocol
-
Compound Preparation: Prepare serial dilutions of 3-phenylpyrimidine-2,4(1H,3H)-dione in the kinase reaction buffer. Also, prepare solutions for the no-inhibitor (DMSO vehicle) and positive controls.
-
Reaction Setup: In the assay plate, add the diluted compound or controls.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any remaining unincorporated radiolabeled ATP.
-
Signal Detection: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
Data Analysis and Interpretation
IC50 Value Calculation
The raw data (counts per minute, CPM) from the dose-response experiments are converted to percentage inhibition relative to the no-inhibitor control. These values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Quantifying Selectivity
A simple and widely used metric for quantifying selectivity is the Selectivity Score (S) .[4][13][14] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[4][13][15] For example, S(1µM) would be the number of kinases with an IC50 value less than 1µM divided by the total number of kinases in the panel. A lower selectivity score indicates a more selective compound.
S(x) = (Number of kinases with IC50 < x) / (Total number of kinases tested)
Another useful metric is the Gini coefficient , which provides a measure of the inequality of inhibitor potency across the kinome. A Gini coefficient of 0 represents a completely non-selective inhibitor, while a value approaching 1 indicates high selectivity.
Data Presentation
The results of the selectivity profiling should be presented in a clear and concise manner.
Table 1: Hypothetical IC50 Data for 3-phenylpyrimidine-2,4(1H,3H)-dione
| Kinase | Kinase Family | IC50 (nM) |
| Target Kinase A | TK | 50 |
| Kinase B | CMGC | 850 |
| Kinase C | AGC | >10,000 |
| Kinase D | TK | 1,200 |
| Kinase E | STE | >10,000 |
| ... | ... | ... |
| Kinase Z | CAMK | >10,000 |
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase inhibitor selectivity is to plot the data on a kinome map. This provides an intuitive representation of the compound's activity across the entire kinase family tree.
Figure 2: Example kinome map representation of selectivity data.
Conclusion
A thorough and systematic assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery.[2][4] By employing a tiered screening approach, utilizing robust in vitro assay methodologies, and applying quantitative measures of selectivity, researchers can gain a deep understanding of a compound's interaction with the human kinome. This knowledge is invaluable for making informed decisions in lead optimization, predicting potential clinical outcomes, and ultimately, developing safer and more effective kinase-targeted therapies. The framework presented here, using 3-phenylpyrimidine-2,4(1H,3H)-dione as a case study, provides a solid foundation for any researcher embarking on the critical task of kinase inhibitor selectivity profiling.
References
-
Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3-4), 115–133. [Link]
-
Grison, M., & Bajorath, J. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 22. [Link]
-
Protocol for Invitro Kinase Assay. Community of Medical and Life Scientists. [Link]
-
Biswas, B., Huang, Y., Craik, D. J., & Wang, C. K. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(37), 13130-13147. [Link]
-
In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Cell & Bioscience, 14, 25 (2024). [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3320-3330. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]
-
Selectivity scores as a quantitative measure of specificity. ResearchGate. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Experimental confirmation of predicted kinase inhibitors. ResearchGate. [Link]
-
In vitro kinase assay v1. ResearchGate. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(11), 3145-3157. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1736-1748. [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. PLoS ONE, 4(6), e5572. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 25(13), 6936. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
A game changer in cancer kinase target profiling. ASBMB Today. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 836. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]
-
Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling, 57(1), 51-62. [Link]
-
How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]
-
scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Phenylpyrimidine-2,4(1H,3H)-dione Against Current Therapeutic Agents: A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Enhanced Pyrimidine-Based Therapeutics
The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as the uracil backbone, is a cornerstone in medicinal chemistry.[1] This "privileged structure" is integral to numerous endogenous molecules and a wide array of synthetic drugs, demonstrating a vast spectrum of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] A prominent example is 5-fluorouracil (5-FU), a mainstay in chemotherapy for various solid tumors such as colorectal, breast, and pancreatic cancers for several decades.[5][6][7]
However, the clinical utility of 5-FU is hampered by significant challenges, primarily the inter- and intra-patient variability in its metabolism.[8] The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in the catabolism of 5-FU, converting over 85% of the administered dose to an inactive metabolite.[9] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, a condition that can cause severe, and sometimes fatal, toxicity in patients receiving standard doses of 5-FU.[10][11] This has led to the exploration of DPD inhibitors as a strategy to modulate 5-FU's pharmacokinetics, improve its therapeutic index, and enable oral administration.[9][12][13]
This guide introduces 3-phenylpyrimidine-2,4(1H,3H)-dione, a novel derivative of the uracil scaffold. Given that uracil itself is a known reversible inhibitor of DPD, we hypothesize that the addition of a phenyl group at the N3 position may enhance this inhibitory activity, offering a potential new agent for combination therapy with fluoropyrimidines or even a standalone therapeutic.[3] This document provides a comprehensive framework for benchmarking 3-phenylpyrimidine-2,4(1H,3H)-dione against the current therapeutic standard, 5-fluorouracil, with a focus on its potential as a DPD inhibitor. We will delve into the mechanisms of action, present detailed experimental protocols for a head-to-head comparison, and provide a template for data analysis and interpretation.
Mechanisms of Action: A Tale of Two Pyrimidines
5-Fluorouracil (5-FU): The Established Antimetabolite
5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS).[7][14] As a uracil analogue, 5-FU is metabolized intracellularly to several active compounds, most notably 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the folate cofactor, N5,N10-methylenetetrahydrofolate, which blocks the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP).[14] The depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells as they are unable to synthesize DNA.[7]
The metabolic pathway of 5-FU is depicted below:
Caption: Metabolic pathways of 5-fluorouracil (5-FU).
3-Phenylpyrimidine-2,4(1H,3H)-dione: A Hypothetical DPD Inhibitor
Based on the known DPD inhibitory activity of uracil and the vast chemical space explored for pyrimidine-2,4(1H,3H)-dione derivatives, we propose that 3-phenylpyrimidine-2,4(1H,3H)-dione acts as a competitive inhibitor of DPD.[3][15] By binding to the active site of DPD, it would prevent the catabolism of 5-FU, thereby increasing its bioavailability and prolonging its half-life. This would lead to a higher concentration of active 5-FU metabolites within tumor cells, potentially enhancing its anticancer efficacy and overcoming resistance mediated by high DPD levels.[9] Furthermore, some pyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) production, suggesting a potential for standalone anticancer activity.[16]
The proposed mechanism is illustrated below:
Caption: Proposed mechanism of 3-phenylpyrimidine-2,4(1H,3H)-dione.
Experimental Protocols for Comparative Analysis
To rigorously benchmark 3-phenylpyrimidine-2,4(1H,3H)-dione against 5-FU, a multi-tiered approach encompassing in vitro and in vivo studies is essential. The following protocols are designed to be self-validating and provide a clear, comparative dataset.
Experimental Workflow
Caption: Workflow for benchmarking 3-phenylpyrimidine-2,4(1H,3H)-dione.
Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
Rationale: This assay will directly test the hypothesis that 3-phenylpyrimidine-2,4(1H,3H)-dione inhibits DPD activity. A cell-free enzymatic assay provides a clean system to determine the inhibitory constant (Ki).
Methodology:
-
Enzyme Source: Recombinant human DPD enzyme.
-
Substrate: [6-³H]-5-Fluorouracil.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the DPD enzyme.
-
Add varying concentrations of 3-phenylpyrimidine-2,4(1H,3H)-dione (and uracil as a positive control).
-
Initiate the reaction by adding the radiolabeled 5-FU substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the substrate from the product (dihydrofluorouracil) using HPLC with a radiodetector.
-
Quantify the amount of product formed to determine the reaction velocity.
-
-
Data Analysis: Calculate the IC50 value and determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value using Lineweaver-Burk or Michaelis-Menten kinetics.
Protocol 2: In Vitro Cytotoxicity Assay
Rationale: To compare the anticancer activity of 3-phenylpyrimidine-2,4(1H,3H)-dione and 5-FU, both alone and in combination, across a panel of cancer cell lines with varying DPD expression levels.
Methodology:
-
Cell Lines:
-
High DPD expression: e.g., HCT-116 (colorectal cancer).
-
Low DPD expression: e.g., MCF-7 (breast cancer).
-
-
Treatment Groups:
-
Vehicle control.
-
3-Phenylpyrimidine-2,4(1H,3H)-dione alone (dose-response).
-
5-FU alone (dose-response).
-
Combination of a fixed, non-toxic concentration of 3-phenylpyrimidine-2,4(1H,3H)-dione with a dose-response of 5-FU.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with the respective compounds for 72 hours.
-
Assess cell viability using an MTT or XTT assay.
-
-
Data Analysis: Calculate the IC50 values for each treatment group. Use the combination index (CI) method of Chou-Talalay to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 3: In Vivo Tumor Xenograft Study
Rationale: To evaluate the in vivo efficacy and safety of 3-phenylpyrimidine-2,4(1H,3H)-dione in combination with 5-FU in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous HCT-116 tumor xenografts.
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle control (oral gavage).
-
3-Phenylpyrimidine-2,4(1H,3H)-dione alone (oral gavage).
-
5-FU alone (intraperitoneal injection).
-
Combination of 3-phenylpyrimidine-2,4(1H,3H)-dione and 5-FU.
-
-
Procedure:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Administer treatments according to a predefined schedule (e.g., daily for 14 days).
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Collect blood for pharmacokinetic analysis of 5-FU levels.
-
Monitor for signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Data Analysis: Compare tumor growth inhibition (TGI) between the treatment groups. Analyze pharmacokinetic data to correlate with efficacy and toxicity.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro DPD Inhibition
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| 3-Phenylpyrimidine-2,4(1H,3H)-dione | |||
| Uracil (Control) | Competitive |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | 3-PPD alone | 5-FU alone | 5-FU + 3-PPD (fixed conc.) | Combination Index (CI) |
| HCT-116 (High DPD) | ||||
| MCF-7 (Low DPD) |
Table 3: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | ||
| 3-PPD alone | |||
| 5-FU alone | |||
| 5-FU + 3-PPD |
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of 3-phenylpyrimidine-2,4(1H,3H)-dione against 5-fluorouracil. The proposed experiments are designed to rigorously test the hypothesis that 3-phenylpyrimidine-2,4(1H,3H)-dione acts as a DPD inhibitor, potentially enhancing the therapeutic window of 5-FU.
Positive results from these studies—demonstrating potent DPD inhibition, synergistic cytotoxicity in vitro, and enhanced tumor growth inhibition with acceptable toxicity in vivo—would provide a strong rationale for the further development of 3-phenylpyrimidine-2,4(1H,3H)-dione as a novel combination therapy for cancer. Future work would involve more extensive preclinical toxicology studies and, ultimately, the design of Phase I clinical trials to evaluate the safety and pharmacokinetics of this promising new agent in human subjects. The pyrimidine-2,4(1H,3H)-dione scaffold continues to be a rich source of therapeutic innovation, and a systematic, data-driven approach to benchmarking new derivatives is paramount to translating these discoveries into clinical benefits.[1]
References
- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. (2025). Indo-Global Journal of Pharmaceutical Sciences.
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). European Journal of Medicinal Chemistry.
- Biochemical and Clinical Pharmacology of 5-Fluorouracil. (2026). CancerNetwork.
- 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. (2025). MD Anderson Cancer Center.
- Clinical pharmacology of 5-fluorouracil. (1989). Clinical Pharmacokinetics.
- Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. (n.d.). Scientific Reports.
- Fluorouracil. (n.d.). Wikipedia.
- Fluorouracil: biochemistry and pharmacology. (1991). Clinical Pharmacokinetics.
- Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. (2020). European Journal of Medicinal Chemistry.
- Uracil – Knowledge and References. (n.d.). Taylor & Francis.
- Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological. (n.d.). Benchchem.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). Molecules.
- Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). Molecules.
- Dihydropyrimidine dehydrogenase inhibition as a strategy for the oral administration of 5-fluorouracil: utility in the treatment of advanced colorectal cancer. (2003). Current Opinion in Oncology.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). Journal of Medicinal Chemistry.
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (2022). New Journal of Chemistry.
- Advocating for Regulatory Approval to Improve Care for Patients With Dihydropyrimidine Dehydrogenase Deficiency. (2023). JCO Oncology Practice.
- Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. (2020). CancerNetwork.
- DPYD Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Precision Management of a Patient With Dihydropyrimidine Dehydrogenase Deficiency and Liver-Predominant Metastatic Rectal Cancer Using Hepatic Arterial Floxuridine. (n.d.). JCO Precision Oncology.
- What are DPD inhibitors and how do they work?. (2024).
- 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione. (n.d.). Benchchem.
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. (2022). European Journal of Medicinal Chemistry.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactiv
- Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. (n.d.). OAE Publishing Inc.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry.
- (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. (n.d.).
- DPD deficiency. (n.d.). Cancer Research UK.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science.
- Dihydropyrimidine Dehydrogenase Deficiency: To Screen or Not to Screen?. (n.d.). Clinical Journal of Oncology Nursing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. wjarr.com [wjarr.com]
- 5. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | UT MD Anderson [mdanderson.org]
- 6. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. test4dpd.org [test4dpd.org]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Dihydropyrimidine dehydrogenase inhibition as a strategy for the oral administration of 5-fluorouracil: utility in the treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 14. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
in vitro to in vivo correlation of 3-phenylpyrimidine-2,4(1H,3H)-dione activity
In Vitro to In Vivo Correlation (IVIVC) of 3-Phenylpyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide to BCAT1 Targeted Inhibitors
Executive Summary & Mechanistic Rationale
The reprogramming of branched-chain amino acid (BCAA) metabolism is a hallmark of metabolic plasticity in oncology. Branched-chain amino acid aminotransferase 1 (BCAT1) catalyzes the cytosolic transamination of BCAAs (leucine, isoleucine, valine) and α-ketoglutarate (α-KG) into branched-chain α-keto acids (BCKAs) and glutamate.
Recent literature demonstrates that aberrant BCAT1 hyperactivation depletes intracellular α-KG, suppressing α-KG-dependent dioxygenases (like TET enzymes) and driving an epigenetic hypermethylation phenotype that mimics mutant IDH malignancies[1]. Furthermore, BCAT1 is critical for nitrogen assimilation in KRAS-driven non-small cell lung cancer (NSCLC)[2] and sustains the proliferation of antiestrogen-resistant breast cancers[3].
To therapeutically exploit this dependency, 3-phenylpyrimidine-2,4(1H,3H)-dione (3-phenyluracil) derivatives have been engineered as highly selective, potent BCAT1 inhibitors[4]. For drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) for these compounds is notoriously difficult due to the metabolic redundancy of the tumor microenvironment. This guide provides a comparative analysis and a self-validating experimental framework for translating the activity of 3-phenyluracils from the bench to in vivo models.
Metabolic reprogramming via BCAT1 and targeted inhibition by 3-phenylpyrimidine-2,4-diones.
Comparative Performance: 3-Phenyluracils vs. Alternative Metabolic Inhibitors
When evaluating 3-phenyluracil derivatives against other clinical-stage metabolic inhibitors, it is crucial to analyze their respective IVIVC translation challenges. Metabolic inhibitors often show profound in vitro potency that fails in vivo due to systemic nutrient compensation.
Table 1: Quantitative Profiling of Metabolic Inhibitors in Oncology
| Inhibitor Class | Representative Compound | Primary Target | Cellular EC₅₀ | Metabolic Consequence | IVIVC Translation Challenge |
| 3-Phenyluracils | Patent Example 1[4] | BCAT1 (Cytosolic) | 50 - 200 nM | Depletes KIC; Restores α-KG levels. | High metabolic plasticity; Stromal cells may supply exogenous BCKAs. |
| Glutaminase Inhibitors | Telaglenastat (CB-839) | GLS1 | 20 - 100 nM | Depletes Glutamate & α-KG. | Alternate anaplerotic pathways (e.g., Pyruvate carboxylase) rescue tumors. |
| Mutant IDH1 Inhibitors | Ivosidenib (AG-120) | mIDH1 | 10 - 50 nM | Depletes 2-Hydroxyglutarate (2-HG). | Slow epigenetic reversal delays observable in vivo efficacy. |
Establishing the IVIVC: A Self-Validating Protocol System
To bridge the gap between biochemical potency and in vivo efficacy, experimental design must prioritize causality. The following step-by-step methodologies form a self-validating system to ensure that the observed phenotypic response is strictly driven by on-target BCAT1 inhibition.
Protocol A: In Vitro Cellular Pharmacodynamics via Stable Isotope Tracing
Relying solely on cell viability assays is insufficient for metabolic inhibitors. You must prove that the 3-phenyluracil derivative is actively blocking the intracellular flux of BCAAs.
-
Cell Culture & Treatment: Plate IDH-wildtype AML or ER-negative breast cancer cells. Treat with the 3-phenyluracil derivative (0.1 - 10 µM) for 24 hours.
-
Isotope Labeling: Replace standard media with BCAA-free media supplemented with 13 C₆-Leucine for 2 hours.
-
Causality Note: Using a heavy isotope tracer ensures that the measured α-ketoisocaproate (KIC) is directly derived from active BCAT1 transamination, isolating the enzyme's specific flux from pre-existing background metabolite pools.
-
-
Metabolite Quenching: Rapidly quench cellular metabolism using 80% ultra-cold methanol (-80°C).
-
Causality Note: Keto-acids are highly labile. Room temperature extraction leads to rapid enzymatic degradation, skewing the EC₅₀ calculation.
-
-
LC-MS/MS Analysis: Quantify the ratio of 13 C₆-KIC to 13 C₆-Leucine to determine the true intracellular IC₅₀ of flux inhibition.
Protocol B: In Vivo PK/PD Correlation and Efficacy
The primary reason BCAT1 inhibitors fail in translation is a disconnect between systemic pharmacokinetics (PK) and tumor pharmacodynamics (PD).
-
Model Generation: Implant KRAS-mutant NSCLC xenografts subcutaneously in immunocompromised mice. Initiate dosing when tumors reach 200 mm³.
-
Dosing & PK Sampling: Administer the 3-phenyluracil inhibitor via oral gavage. Collect serial blood samples (0.5, 1, 2, 4, 8, 24 h) to determine plasma drug concentration.
-
PD Biomarker Tracking: Quantify plasma KIC levels using LC-MS/MS at matching PK timepoints.
-
Causality Note: Tumors excrete excess KIC into the bloodstream. Tracking plasma KIC provides a non-invasive, real-time surrogate for intratumoral BCAT1 inhibition. This allows for precise mathematical modeling of exposure-response without the confounding variables introduced by serial tumor biopsies.
-
-
Efficacy Readout: Correlate the Area Under the Effect Curve (AUEC) of plasma KIC suppression with the percentage of Tumor Growth Inhibition (TGI).
Self-validating experimental workflow for establishing robust IVIVC of BCAT1 inhibitors.
References
-
Raffel, S., et al. "BCAT1 restricts αKG levels in AML stem cells leading to IDHmut-like DNA hypermethylation." Nature 551.7680 (2017): 384-388.[Link]
-
Mayers, J. R., et al. "Tissue of origin dictates branched-chain amino acid metabolism in mutant Kras-driven cancers." Science 353.6304 (2016): 1161-1165.[Link]
-
Thewes, V., et al. "The branched-chain amino acid transaminase 1 sustains growth of antiestrogen-resistant and ERα-negative breast cancer." Oncogene 36.29 (2017): 4124-4134.[Link]
- "Pyrimidinedione derivatives.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tissue of origin dictates branched-chain amino acid metabolism in mutant Kras-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The branched-chain amino acid transaminase 1 sustains growth of antiestrogen-resistant and ERα-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
